2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYUGCUALNAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574885 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80854-22-4 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, a valuable compound for researchers and professionals in drug development and chemical synthesis. This document outlines a multi-step synthesis beginning with 3,4-dichlorotoluene, detailing the necessary transformations and providing analogous experimental protocols for each stage.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically achieved through a four-step sequence starting from the readily available 3,4-dichlorotoluene. This pathway involves benzylic bromination, followed by cyanation, α-methylation, and concluding with the hydrolysis of the nitrile to the desired carboxylic acid. This route is designed to be robust and adaptable in a laboratory setting.
The logical flow of this synthesis is illustrated in the diagram below:
Caption: Proposed synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | 77 | 4 | ~81 |
| 2 | Cyanation | Sodium Cyanide (NaCN) | Dimethyl sulfoxide (DMSO) | 25 | 2 | 80-90 |
| 3 | α-Methylation | Methyl Iodide (CH₃I), Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25 | 12 | >90 |
| 4 | Hydrolysis | Sulfuric Acid (H₂SO₄), Water | Dioxane | 100 | 24 | 70-85 |
Experimental Protocols
Step 1: Synthesis of 3,4-Dichlorobenzyl Bromide
This procedure details the benzylic bromination of 3,4-dichlorotoluene.
-
Materials: 3,4-Dichlorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a solution of 3,4-dichlorotoluene (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approximately 77°C) and irradiate with a UV lamp for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude 3,4-dichlorobenzyl bromide, which can be purified by distillation or used directly in the next step.
-
Step 2: Synthesis of 3,4-Dichlorophenylacetonitrile
This step involves the nucleophilic substitution of the bromide with a cyanide group.
-
Materials: 3,4-Dichlorobenzyl bromide, Sodium Cyanide (NaCN), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichlorobenzyl bromide (1.0 eq) in DMSO.
-
Carefully add NaCN (1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 3,4-dichlorophenylacetonitrile.
-
Step 3: Synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropionitrile
This protocol describes the α-methylation of the synthesized nitrile.
-
Materials: 3,4-Dichlorophenylacetonitrile, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of 3,4-dichlorophenylacetonitrile (1.0 eq) in THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford 2-(3,4-Dichlorophenyl)-2-methylpropionitrile.
-
Step 4: Synthesis of this compound
The final step is the hydrolysis of the sterically hindered nitrile to the carboxylic acid.
-
Materials: 2-(3,4-Dichlorophenyl)-2-methylpropionitrile, Sulfuric Acid (H₂SO₄), Dioxane, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-(3,4-Dichlorophenyl)-2-methylpropionitrile (1.0 eq) in a mixture of dioxane and concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 100°C) for 24 hours.
-
Monitor the reaction for the disappearance of the nitrile starting material.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield pure this compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for a single step in this synthesis.
The Core Mechanism of Action of Dichlorophenyl Propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of dichlorophenyl propanoic acid represent a significant class of pharmacologically active molecules, most notably recognized for their anti-inflammatory properties. As a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, these compounds, with diclofenac being a prominent example, have been the subject of extensive research. This technical guide provides an in-depth exploration of the core mechanisms of action of dichlorophenyl propanoic acid derivatives, focusing on their interactions with key signaling pathways. The information presented herein is intended to support further research and drug development efforts in this area.
The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. However, emerging evidence points to a more complex pharmacological profile, including the modulation of peroxisome proliferator-activated receptors (PPARs) and the activation of AMP-activated protein kinase (AMPK). This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Data Presentation: Quantitative Analysis of Enzyme Inhibition and Receptor Modulation
The following tables summarize the quantitative data regarding the interaction of dichlorophenyl propanoic acid derivatives with their primary molecular targets.
Table 1: Cyclooxygenase (COX) Inhibition by Dichlorophenyl Propanoic Acid Derivatives
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Diclofenac | Human Whole Blood Assay | 0.076 | 0.026 | 2.9 |
| Diclofenac | Human Articular Chondrocytes | 0.611 | 0.63 | ~1 |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (Diclofenac Analog) | In vitro enzyme assay | >10 | 0.29 | >34 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Table 2: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation by Diclofenac
| Compound | Assay Type | Parameter | Value |
| Diclofenac | Fluorescence Polarization Ligand Displacement | IC50 | 3.70 µM[1] |
| Diclofenac | cis-parinaric acid displacement assay | Ki | 700 nM[2] |
| Diclofenac | COS-1 Cell Reporter Assay | Activation | 2-fold at 25 µM (Partial Agonist/Antagonist)[2] |
Table 3: AMP-activated Protein Kinase (AMPK) Activation
| Compound | Cell Line/System | Method | Observation |
| Diclofenac | Mouse and human neuronal cells, mouse liver tissue | Western Blot for p-AMPK | Induced AMPK activation[3] |
| Diclofenac | HeLa cells | Western Blot for p-AMPK | Activation of AMPK/S6K signaling pathway[4] |
Core Mechanisms of Action and Signaling Pathways
Inhibition of Cyclooxygenase (COX) Enzymes
The most well-established mechanism of action for dichlorophenyl propanoic acid derivatives is the inhibition of the COX enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] By blocking the active site of COX enzymes, these derivatives prevent the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. While some derivatives show a degree of selectivity for COX-2, many, like diclofenac, are non-selective inhibitors of both isoforms.[3][5]
Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Recent studies have revealed that some dichlorophenyl propanoic acid derivatives, including diclofenac, can directly interact with and modulate the activity of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[1][2] Diclofenac has been shown to bind to the PPARγ ligand-binding pocket and act as a partial agonist or antagonist, depending on the cellular context.[1][2] This interaction can influence the expression of PPARγ target genes, contributing to the anti-inflammatory effects of these compounds independent of COX inhibition.
Activation of AMP-activated Protein Kinase (AMPK)
AMPK is a key cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic metabolism. Several studies have demonstrated that certain NSAIDs, including diclofenac, can activate AMPK.[3][4] The activation of AMPK can lead to downstream anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. This mechanism represents another COX-independent pathway through which dichlorophenyl propanoic acid derivatives may exert their therapeutic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the mechanism of action of dichlorophenyl propanoic acid derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Test compounds (dichlorophenyl propanoic acid derivatives)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other relevant prostaglandin
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a microplate, add the reaction buffer, followed by the COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PPARγ Transactivation Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the ability of test compounds to activate PPARγ.
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
Expression vector for human or mouse PPARγ
-
Luciferase reporter vector containing a peroxisome proliferator response element (PPRE) upstream of the luciferase gene
-
A control vector expressing Renilla luciferase for normalization
-
Transfection reagent
-
Test compounds
-
Dual-luciferase reporter assay system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the fold activation relative to the vehicle control. For agonists, determine the EC50 value from a dose-response curve.
AMPK Activation Assay (Western Blot)
This protocol details the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and then treat with various concentrations of the test compounds or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AMPKα as a loading control.
-
Perform densitometric analysis to determine the ratio of phosphorylated AMPK to total AMPK.
Conclusion
The mechanism of action of dichlorophenyl propanoic acid derivatives is multifaceted, extending beyond the well-documented inhibition of COX enzymes. Their ability to modulate PPARγ and activate AMPK highlights a complex interplay with key signaling pathways involved in inflammation and metabolism. A thorough understanding of these core mechanisms is paramount for the rational design of new derivatives with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the pharmacological properties of this important class of molecules. Future research should aim to further elucidate the structure-activity relationships governing these diverse mechanisms to facilitate the development of next-generation anti-inflammatory and metabolic disease therapies.
References
- 1. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diclofenac antagonizes peroxisome proliferator-activated receptor-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. Due to the limited availability of specific experimental data for this molecule, this guide also includes comparative data from structurally similar analogs to provide a substantive reference for researchers. Detailed experimental protocols for its synthesis, purification, and analysis, which are standard for arylpropionic acids, are presented. Furthermore, this guide explores its expected biological activity as an anti-inflammatory agent by detailing the cyclooxygenase (COX) signaling pathway and providing a standard in vivo assay protocol for evaluating its potential efficacy.
Introduction
This compound belongs to the class of arylpropionic acids, a well-known group of compounds, many of which exhibit non-steroidal anti-inflammatory drug (NSAID) activity. The pharmacological action of these compounds is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—critical mediators of inflammation. This guide serves as a technical resource, consolidating available data and providing detailed methodologies relevant to the study of this compound and its analogs.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be established, and others can be inferred from closely related structures.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 80854-22-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 233.09 g/mol | [1] |
Table 2: Comparative Physical Properties of Structurally Related Arylpropionic Acids
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| 2-(4-chlorophenyl)-2-methylpropanoic acid | 127 | N/A[3] | |
| 2-Methylpropanoic acid (Isobutyric acid) | -47 | 155[4] | |
| 2-(2,4-dichlorophenoxy)propanoic acid | N/A | N/A |
Note: The lack of readily available public data for the target compound and its close analogs highlights a gap in the chemical literature.
Experimental Protocols
The following sections provide detailed, adaptable protocols for the synthesis, purification, and analysis of this compound, based on established methods for arylpropionic acids.
Synthesis of 2-Arylpropanoic Acids
A general and effective method for the synthesis of 2-arylpropanoic acids involves the methylation of an arylacetic acid derivative. The following protocol is adapted from established procedures.[5]
Workflow for the Synthesis of 2-Arylpropanoic Acids
Caption: General workflow for the synthesis of 2-arylpropanoic acids.
Protocol:
-
Methylation: In a high-pressure autoclave, combine the starting arylacetonitrile or methyl arylacetate with a strong base (e.g., sodium methoxide) and dimethyl carbonate. Heat the mixture to over 180°C for several hours.
-
Work-up: After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The resulting crude methyl 2-arylpropionate (or propionitrile) is refluxed with an aqueous solution of sodium hydroxide (e.g., 10% w/v) for several hours until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: After cooling to room temperature, the solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The product is then extracted with diethyl ether or ethyl acetate.
-
Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude 2-arylpropanoic acid.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Workflow for Recrystallization
Caption: General workflow for purification by recrystallization.
Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization include ethanol, methanol, acetone, ethyl acetate, hexane, and water, or mixtures thereof.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should form as the solution cools and becomes supersaturated. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of the solvent.[7][8][9]
-
Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point range close to the literature value (if available) indicates high purity.
Analytical Methods
Protocol for RP-HPLC Analysis:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure the analyte is in its protonated state), run in isocratic or gradient mode. A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 220-280 nm, typical for aromatic compounds).
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration.
-
Injection Volume: 10-20 µL.
-
Analysis: The retention time is characteristic of the compound under the specific chromatographic conditions, and the peak area is proportional to its concentration. Purity is assessed by the presence of a single major peak.
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect signals corresponding to the aromatic protons on the dichlorophenyl ring, the methyl protons, and the acidic proton of the carboxylic acid group.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods.
-
Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide structural information. For this compound, characteristic fragments would likely arise from the loss of the carboxylic acid group and cleavage of the bond between the quaternary carbon and the aromatic ring.[10][11][12]
Biological Activity and Mechanism of Action
Cyclooxygenase (COX) Inhibition
Arylpropionic acids are known to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[7]
Prostaglandin Synthesis Pathway and COX Inhibition
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
By inhibiting COX enzymes, this compound would be expected to reduce the production of prostaglandins, thereby mitigating the inflammatory response, pain, and fever.
In Vitro COX Inhibition Assay
The inhibitory activity of the compound against COX-1 and COX-2 can be determined using commercially available assay kits. These assays typically measure the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate.
Protocol Outline:
-
Recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The production of prostaglandin G2 is coupled to the oxidation of a chromogenic agent, and the change in absorbance is measured spectrophotometrically.
-
The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated to determine the potency and selectivity of the compound.[13][14]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used animal model to screen for the acute anti-inflammatory activity of compounds.[8][9][15]
Protocol:
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
This compound is a compound of interest within the arylpropionic acid class, with expected anti-inflammatory properties mediated through COX inhibition. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, purification, and analysis, along with comparative data and established protocols for evaluating its biological activity. Further experimental investigation is warranted to fully characterize its physicochemical properties and pharmacological profile.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. scienceready.com.au [scienceready.com.au]
- 13. academicjournals.org [academicjournals.org]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Research Landscape of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid (CAS 80854-22-4)
For researchers, scientists, and professionals in drug development, the vast universe of chemical compounds holds both promise and mystery. While many molecules are extensively studied and well-documented, others remain largely unexplored. 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, identified by the CAS number 80854-22-4, falls firmly into the latter category. Despite its availability from various chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature, patent databases, and technical documentation reveals a significant lack of information regarding its specific research applications, biological activity, and mechanism of action.
This technical overview aims to provide a transparent assessment of the current knowledge surrounding CAS 80854-22-4. While the core requirements of a detailed guide—encompassing quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled due to the absence of such information in the public domain, this document will summarize the available chemical identity of the compound and highlight the current void in its research footprint.
Chemical Identity and Properties
This compound is a halogenated aromatic carboxylic acid. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 80854-22-4 |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ |
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | This compound |
Table 1: Physicochemical Properties of CAS 80854-22-4.
The Void in Research Applications
Extensive searches across multiple scientific databases and patent libraries for "this compound" and its CAS number have not yielded any specific studies detailing its use in any research field. There is a notable absence of published data concerning its pharmacological, biological, or toxicological profile.
This lack of information precludes the creation of the requested in-depth technical guide, as there are no:
-
Quantitative Data: No IC50 values, binding affinities, efficacy data, or pharmacokinetic parameters have been publicly reported.
-
Experimental Protocols: Detailed methodologies for any key experiments involving this compound are not available.
-
Signaling Pathways: Without knowledge of its biological targets, no signaling pathways can be described or visualized.
The absence of such critical information suggests that this compound may be a relatively novel or under-investigated compound. It is possible that it has been synthesized as part of a larger chemical library for screening purposes, with the results not yet published or held as proprietary information.
Potential Avenues for Future Research
Given its structural features as an arylpropionic acid derivative, a class of compounds known to include non-steroidal anti-inflammatory drugs (NSAIDs), one might speculate on potential, yet unproven, areas of investigation. However, without any empirical data, such hypotheses remain purely conjectural.
For researchers interested in exploring the potential of this molecule, the initial steps would involve a comprehensive screening program to identify any biological activity.
Conclusion
2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid: A Review of Potential Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The compound 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid is a chemical entity for research purposes only and is not approved for human or veterinary use.
Abstract
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C₁₀H₁₀Cl₂O₂
Molecular Weight: 233.09 g/mol
Structure:
The structure of this compound features a dichlorinated phenyl ring attached to a propanoic acid backbone with a gem-dimethyl group at the alpha position. This arrangement is key to its potential biological activities.
Potential Biological Activity and Mechanisms of Action
Based on its structural features, two primary areas of biological activity are hypothesized for this compound: anti-inflammatory activity via COX inhibition and lipid-lowering activity through PPARα agonism.
Potential Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The aryl propionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Prominent examples include ibuprofen and naproxen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1]
Hypothesized Mechanism:
It is plausible that this compound could act as a COX inhibitor. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes, while the dichlorophenyl group would occupy a hydrophobic channel. The gem-dimethyl group might influence the compound's potency and selectivity for the two main COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable trait in modern NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition.[3]
Signaling Pathway: Prostaglandin Synthesis
The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins and thromboxanes.
Potential Lipid-Lowering Activity: PPARα Agonism
The structural resemblance of this compound to fibrates, such as gemfibrozil and clofibrate, suggests a potential role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Fibrates are a class of drugs used to treat dyslipidemia, primarily by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[4]
Hypothesized Mechanism:
PPARα is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid uptake and oxidation, and decreased triglyceride synthesis.
Signaling Pathway: PPARα-Mediated Gene Regulation
The activation of PPARα by a ligand like a fibrate analog initiates a cascade of events leading to changes in lipid metabolism.
Proposed Experimental Protocols
To elucidate the potential biological activities of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays for Anti-inflammatory Activity
3.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of the compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
The enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) kit.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Models for Anti-inflammatory Activity
3.2.1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory effect of the compound in a well-established animal model of inflammation.
-
Methodology:
-
Wistar or Sprague-Dawley rats are randomly divided into control and treatment groups.
-
The test compound is administered orally or intraperitoneally at various doses. A standard NSAID (e.g., indomethacin) is used as a positive control.
-
After a set time, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
Paw volume is measured at regular intervals using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group.
-
In Vitro Assays for Lipid-Lowering Activity
3.3.1. PPARα Transactivation Assay
-
Objective: To determine if the compound can activate the PPARα receptor.
-
Methodology:
-
A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a plasmid expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
The transfected cells are treated with various concentrations of the test compound. A known PPARα agonist (e.g., fenofibrate) is used as a positive control.
-
After incubation, cell lysates are assayed for luciferase activity.
-
The EC₅₀ value (the concentration that produces 50% of the maximal response) is determined.
-
In Vivo Models for Lipid-Lowering Activity
3.4.1. High-Fat Diet-Induced Dyslipidemia in Rodents
-
Objective: To assess the in vivo efficacy of the compound in a diet-induced model of dyslipidemia.
-
Methodology:
-
Mice or rats are fed a high-fat diet for several weeks to induce hyperlipidemia.
-
The animals are then treated with the test compound or a vehicle control for a specified period. A standard fibrate drug is used as a positive control.
-
Blood samples are collected to measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, and low-density lipoprotein (LDL) cholesterol.
-
Changes in these lipid parameters are compared between the treatment and control groups.
-
Data Presentation
As no experimental data for this compound is currently available, the following tables are presented as templates for organizing and presenting data that would be generated from the proposed experiments.
Table 1: In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin (Control) | Reference Value | Reference Value | Reference Value |
| Celecoxib (Control) | Reference Value | Reference Value | Reference Value |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | Data to be determined | - |
| This compound | Dose 1 | Data to be determined | Data to be determined |
| Dose 2 | Data to be determined | Data to be determined | |
| Dose 3 | Data to be determined | Data to be determined | |
| Indomethacin (Control) | Reference Dose | Reference Value | Reference Value |
Table 3: In Vitro PPARα Activation Data
| Compound | EC₅₀ (µM) | Maximal Activation (% of Control) |
| This compound | Data to be determined | Data to be determined |
| Fenofibrate (Control) | Reference Value | Reference Value |
Table 4: In Vivo Lipid-Lowering Activity (High-Fat Diet Model)
| Treatment Group | Dose (mg/kg) | % Change in Triglycerides | % Change in Total Cholesterol | % Change in HDL-C |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | Dose 1 | Data to be determined | Data to be determined | Data to be determined |
| Dose 2 | Data to be determined | Data to be determined | Data to be determined | |
| Fenofibrate (Control) | Reference Dose | Reference Value | Reference Value | Reference Value |
Conclusion
While there is a lack of direct experimental evidence, the chemical structure of this compound strongly suggests that it may possess anti-inflammatory and/or lipid-lowering properties. The proposed experimental workflows provide a clear path for the systematic evaluation of these potential biological activities. The investigation of this compound could lead to the discovery of a novel therapeutic agent. Further research is warranted to synthesize this compound and subject it to rigorous biological testing to validate these hypotheses.
Experimental Workflow Diagram
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, a member of the 2-arylpropanoic acid class of compounds. It delves into the structural analogs and derivatives of this core molecule, exploring modifications of the dichlorophenyl ring, the propanoic acid chain, and the α-methyl group. The guide summarizes key quantitative biological data, including anti-inflammatory and peroxisome proliferator-activated receptor (PPAR) agonist activities, in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of these compounds and for relevant biological assays are provided. Furthermore, signaling pathways associated with the mechanisms of action of these compounds, primarily cyclooxygenase (COX) inhibition and PPAR modulation, are visualized through diagrams to facilitate a deeper understanding of their pharmacological effects.
Introduction
2-Arylpropanoic acids are a well-established class of pharmacologically active molecules, with many members being potent nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[4][5] Additionally, some 2-arylpropanoic acid derivatives have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play crucial roles in metabolism and inflammation.[6][7]
This guide focuses on this compound as a core structure and explores the impact of various structural modifications on its biological activity. The dichlorophenyl moiety, the propanoic acid group, and the α-methyl group are key pharmacophoric features that can be altered to modulate potency, selectivity, and pharmacokinetic properties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.
Structural Analogs and Derivatives: Synthesis and Biological Activity
The core structure of this compound offers multiple sites for chemical modification to generate a diverse library of analogs and derivatives. These modifications can be broadly categorized into three areas:
-
Modifications of the Dichlorophenyl Ring: Alterations to the substitution pattern and the nature of the substituents on the phenyl ring can significantly impact activity. This includes shifting the positions of the chlorine atoms, replacing them with other halogens or electron-withdrawing/donating groups, and introducing additional substituents.
-
Modifications of the Propanoic Acid Moiety: The carboxylic acid group is often crucial for activity, but esterification or amidation can create prodrugs with altered solubility, stability, and pharmacokinetic profiles.
-
Modifications of the α-Methyl Group: The α-methyl group can influence the stereochemistry and metabolic stability of the compound. Its replacement with other alkyl groups or functional moieties can modulate biological activity.
Synthesis of this compound and Its Analogs
The synthesis of 2-arylpropanoic acids is well-documented. A common route involves the Friedel-Crafts acylation of a substituted benzene, followed by a series of reactions to introduce the propanoic acid side chain. For ester and amide derivatives, standard coupling reactions are employed.[8][9]
General Synthesis Workflow:
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative structural analogs and derivatives of this compound.
Table 1: Anti-Inflammatory Activity (COX Inhibition)
| Compound ID | R1 | R2 | R3 | R4 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Core | H | H | Cl | Cl | - | - | - | - |
| Analog 1 | F | H | H | H | >100 | 15.2 | >6.6 | [10] |
| Analog 2 | H | H | H | i-Bu | 2.5 | 5.3 | 0.47 | [10] |
| Analog 3 | H | H | Cl | H | 1.2 | 0.04 | 30 | [11] |
| Analog 4 | H | H | NO₂ | H | 0.8 | 0.02 | 40 | [11] |
| Derivative 1 (Ester) | H | H | Cl | Cl | - | - | - | - |
| Derivative 2 (Amide) | H | H | Cl | Cl | - | - | - | - |
Table 2: PPAR Agonist Activity
| Compound ID | R1 | R2 | R3 | R4 | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) | Reference |
| Core | H | H | Cl | Cl | - | - | - | - |
| Analog 5 | O-CH₃ | H | H | H | 8 | 2939 | 5 | [6] |
| Analog 6 | H | O-CH₃ | H | H | 27 | - | - | [6] |
| Analog 7 | H | H | H | CF₃ | 100 | >10000 | 1000 | [12] |
| Analog 8 | H | H | Br | H | 50 | 500 | 200 | [12] |
Experimental Protocols
Synthesis of 2-(4-Substituted-phenyl)propanoic Acid Amides
This protocol describes a general method for the synthesis of amide derivatives from the corresponding carboxylic acids.
Procedure:
-
Dissolve the 2-(4-substituted-benzoyl)propanoic acid (1 mmol) and the desired amine (1 mmol) in a minimum quantity of dry pyridine separately.
-
Mix the two solutions and add dicyclohexylcarbodiimide (DCC) (1 mmol) as a coupling agent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.[8]
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Acclimatize male Wistar rats (150-180 g) for one week under standard laboratory conditions.
-
Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[13][14]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[3][15]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
Procedure:
-
Use commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Prepare the test compounds at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., stannous chloride).
-
Measure the product formation (e.g., PGE₂) using an ELISA or a fluorometric method.[16][17]
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]
PPAR Transactivation Assay
This cell-based assay measures the ability of a compound to activate PPAR subtypes.
Procedure:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.
-
Co-transfect the cells with a PPAR expression vector (for PPARα, γ, or δ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A transfection control plasmid (e.g., expressing Renilla luciferase) is also included.
-
After transfection, treat the cells with various concentrations of the test compound or a known PPAR agonist (positive control) for 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold activation relative to the vehicle control and determine the EC₅₀ values.[10][19][20]
Signaling Pathways
The primary mechanisms of action for many 2-arylpropanoic acid derivatives involve the inhibition of the cyclooxygenase pathway and/or the activation of PPAR signaling pathways.
Cyclooxygenase (COX) Signaling Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. Activation of PPARs can lead to anti-inflammatory effects.
Conclusion
This compound and its structural analogs and derivatives represent a promising area for the discovery and development of novel therapeutic agents. By leveraging the principles of medicinal chemistry and a thorough understanding of their mechanisms of action, it is possible to design compounds with improved potency, selectivity, and safety profiles. The data and protocols presented in this guide serve as a valuable resource for researchers in their efforts to develop new treatments for inflammatory and metabolic diseases. Further investigation into the quantitative structure-activity relationships and the specific signaling pathways modulated by these compounds will be crucial for advancing this field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Dihydrodibenzooxepine Peroxisome Proliferator-Activated Receptor (PPAR) Gamma Ligands of a Novel Binding Mode as Anticancer Agents: Effective Mimicry of Chiral Structures by Olefinic E/ Z-Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Studies of Dichlorophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a dichlorophenyl moiety is a well-established strategy in medicinal chemistry, imparting favorable pharmacological properties such as enhanced metabolic stability and target-binding affinity.[1] This guide provides a detailed overview of key in vitro studies investigating the biological activities of various dichlorophenyl compounds. It summarizes critical quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and workflows to support ongoing research and development efforts.
Cytotoxicity and Antiproliferative Activities
Dichlorophenyl derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines. These studies are crucial for identifying novel anticancer agents and understanding their mechanisms of action.
Thiazolidinedione and Urea Derivatives
Compounds featuring a dichlorophenyl group linked to a thiazolidinedione (TZD) or urea scaffold have been investigated for their potent effects on cancer cells and their metabolic activation pathways.
1.1.1 Quantitative Data: Cytotoxicity and Anti-proliferative IC50/LC50 Values
The following table summarizes the half-maximal inhibitory (IC50) or lethal (LC50) concentrations of various dichlorophenyl compounds against different cell lines.
| Compound Class | Compound Name | Cell Line(s) | Activity Type | IC50 / LC50 (µM) | Reference |
| Thiazolidinedione | 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (wild type) | LC50 | 233.0 ± 19.7 | [2] |
| HepG2 (CYP3A4 transfected) | LC50 | 160.2 ± 5.9 | [2] | ||
| PZ-11 (TZD Derivative) | MCF-7 (Breast Cancer) | IC50 | 17.35 | [3] | |
| PZ-9 (TZD Derivative) | MCF-7 (Breast Cancer) | IC50 | 29.44 | [3] | |
| Urea Derivative | 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | B16-F0 (Melanoma) | IC50 | 5 ± 1 | [4] |
| Hs600T (Melanoma) | IC50 | 6 ± 1 | [4] | ||
| A2058 (Melanoma) | IC50 | 11 ± 2 | [4] | ||
| Piperazine-Metal Complex | Cadmium complex with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid | HepG2 (Liver Cancer) | IC50 | 6.5 ± 0.2 | [5] |
1.1.2 Metabolic Activation and Experimental Workflow
Studies on 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) revealed that its cytotoxicity is significantly enhanced in HepG2 cells expressing the cytochrome P450 enzyme CYP3A4.[2] This suggests that DCPT is metabolized by CYP3A4 into a more toxic species. The workflow below illustrates a typical experimental approach to investigate such metabolic activation.[6]
Acrylonitrile and Triazine Derivatives in Cancer
Libraries of dichlorophenylacrylonitriles and chlorophenylamino-s-triazine derivatives have been synthesized and screened for anticancer activity, revealing potent growth inhibition in various cancer cell lines.
1.2.1 Quantitative Data: Anticancer Activity (GI50/IC50)
| Compound Class | Compound Name | Cell Line(s) | Activity Type | GI50 / IC50 (µM) | Reference |
| Acrylonitrile | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) | MCF-7 (Breast Cancer) | GI50 | 0.030 ± 0.014 | [7] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | MCF-7 (Breast Cancer) | GI50 | 0.034 ± 0.01 | [7] | |
| s-Triazine | Compound 2c | MCF7 (Breast), C26 (Colon) | IC50 | 4.14 (MCF7), 7.87 (C26) | [8] |
| Compound 3c | MCF7 (Breast), C26 (Colon) | IC50 | 4.98 (MCF7), 3.05 (C26) | [8] | |
| Compound 4c | MCF7 (Breast), C26 (Colon) | IC50 | 6.85 (MCF7), 1.71 (C26) | [8] |
Enzyme Inhibition
The dichlorophenyl group is a key pharmacophore in the design of potent and selective enzyme inhibitors for various therapeutic targets.
Quantitative Data: Enzyme Inhibition (IC50)
| Target Enzyme | Compound Class | Compound Example | IC50 | Reference |
| Furin | (3,5-dichlorophenyl)pyridine | Compound 4 | 11 nM | [9] |
| Telomerase | Dichlorophenylpiperazine-Cadmium Complex | Complex 1 | 8.17 ± 0.91 µM | [5] |
| α-glucosidase | 4-chlorophenyl-sulfonyl Indole based thiosemicarbazone | Compound 5u | 5.38 ± 0.19 µM | [10] |
| DPP4 | Imidazo[1,2-a]pyrimidine-2-carboxamide | Compound 24s | Potent and selective | [11] |
Mechanism of Furin Inhibition
Structural and biophysical studies of (3,5-dichlorophenyl)pyridine-based molecules revealed an induced-fit mechanism for furin inhibition. The inhibitors prompt a significant conformational change in the enzyme's active site, creating a new hydrophobic pocket where the 3,5-dichlorophenyl moiety binds.[9] This unique binding mode results in slow off-rate kinetics and offers new avenues for structure-based drug design.
Mechanistic Insights into Signaling Pathways
Certain dichlorophenyl compounds, particularly environmental contaminants like DDT and its metabolites, have been shown to modulate critical signaling pathways involved in cell proliferation and apoptosis.
p,p'-DDE-Induced Cell Proliferation via Wnt and Hedgehog Pathways
In vitro studies have shown that p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) enhances the proliferation of human colorectal adenocarcinoma cells.[12] This effect is mediated by the activation of both the Wnt/β-catenin and Hedgehog/Gli1 signaling pathways, which converge to increase the expression of downstream proto-oncogenes like c-Myc and cyclin D1.[12]
p,p'-DDT-Induced Apoptosis via PI3K/AKT Pathway
Conversely, the parent compound p,p'-DDT has been found to induce apoptosis in human endometrial stromal cells.[13] The mechanism involves modulation of the PI3K/AKT signaling pathway and an increase in oxidative stress. This leads to a shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic Bax over the anti-apoptotic Bcl-2, and subsequent activation of caspases.[13]
Key Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for common in vitro assays used in the study of dichlorophenyl compounds.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM).[6]
-
Supplementation: The medium is typically supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with a controlled atmosphere of 5% CO2.[6]
-
Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial dehydrogenase activity in living cells.[3][6]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/mL and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the dichlorophenyl compound (e.g., 0-250 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of MTT solution (typically 0.5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50/LC50 value by plotting a dose-response curve.
Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a general fluorescence-based assay to determine the inhibitory activity of compounds against a target enzyme.[15]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well black microplate, add 2 µL of each compound dilution or DMSO for controls.
-
Enzyme Addition: Add 48 µL of the purified enzyme solution (e.g., Furin, α-glucosidase) in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a suitable fluorescent substrate solution to each well.
-
Kinetic Reading: Immediately monitor the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm) at regular intervals for 30 minutes.[15]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p, p′-Dichlorodiphenyldichloroethylene Induces Colorectal Adenocarcinoma Cell Proliferation through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p,pʹ-DDT induces apoptosis in human endometrial stromal cells via the PI3K/AKT pathway and oxidative stress [ecerm.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Toxicological Profile of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid: A Technical Guide
Disclaimer: Publicly available toxicological data for 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid is limited. This guide utilizes data from structurally and functionally related compounds, primarily fibrates such as gemfibrozil, to provide a representative toxicological profile and illustrate the required data presentation and experimental methodologies. The information presented herein should be considered illustrative for a compound of this class and not as a direct toxicological assessment of this compound.
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of compounds structurally related to this compound, with a focus on gemfibrozil as a representative molecule. The primary mechanism of action for this class of compounds involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to a wide range of effects, including alterations in lipid metabolism and the induction of peroxisome proliferation, primarily in rodents. Key toxicological findings include hepatotoxicity, characterized by liver enlargement and the potential for tumor formation in long-term rodent studies. The following sections detail the acute, subchronic, and chronic toxicity, as well as the genotoxicity, carcinogenicity, and reproductive toxicity of this class of compounds.
Acute Toxicity
Acute toxicity studies are conducted to determine the potential adverse effects of a single high dose of a substance. For fibrates like gemfibrozil, the acute toxicity is generally low.
Table 1: Acute Toxicity of Gemfibrozil
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 3100 |
| Rat | Oral | 4700 |
Subchronic and Chronic Toxicity
Repeated dose toxicity studies are essential for evaluating the effects of long-term exposure. In rodents, fibrates are known to cause significant liver enlargement (hepatomegaly) and an increase in the number of peroxisomes.
Table 2: Key Findings from Repeated Dose Toxicity Studies of Gemfibrozil
| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Observations |
| Rat | 13 weeks | Oral | 30 | 100 | Liver enlargement, increased liver enzymes |
| Dog | 1 year | Oral | 100 | 300 | Mild anemia, increased liver weight |
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. Fibrates, including gemfibrozil, have generally tested negative in a standard battery of genotoxicity tests.
Table 3: Genotoxicity Profile of Gemfibrozil
| Assay | System | Result |
| Ames Test | S. typhimurium | Negative |
| Mouse Lymphoma Assay | L5178Y cells | Negative |
| In vivo Micronucleus Test | Mouse bone marrow | Negative |
Carcinogenicity
Long-term carcinogenicity studies in rodents have shown an increased incidence of liver tumors following exposure to high doses of fibrates. This is believed to be a rodent-specific phenomenon linked to peroxisome proliferation and is considered less relevant to humans.
Table 4: Carcinogenicity of Gemfibrozil in Rodents
| Species | Duration | Route | Tumor Site |
| Rat | 2 years | Oral | Liver |
| Mouse | 2 years | Oral | Liver |
Reproductive and Developmental Toxicity
Studies on reproductive and developmental toxicity assess the potential for adverse effects on fertility and fetal development.
Table 5: Reproductive and Developmental Toxicity of Gemfibrozil
| Species | Study Type | NOAEL (mg/kg/day) | Key Findings |
| Rat | Fertility | 100 | Reduced fertility at higher doses |
| Rabbit | Developmental | 30 | No teratogenic effects |
Experimental Protocols
Acute Oral Toxicity (LD50) Study
A standardized protocol, such as OECD Guideline 423, is typically followed.
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley), 8-12 weeks old.
-
Dose Administration: A single dose of the test substance is administered by oral gavage.
-
Dose Levels: A starting dose of 2000 mg/kg is often used. Depending on the outcome, lower or higher doses may be tested in a stepwise manner.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50, the statistically estimated dose that would be lethal to 50% of the animals, is calculated.
13-Week Subchronic Oral Toxicity Study
This study is typically conducted according to OECD Guideline 408.
-
Animal Model: Rats, typically 20 animals per sex per group.
-
Dose Levels: At least three dose levels and a control group are used. Doses are administered daily by oral gavage.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters are assessed at the end of the study.
-
Histopathology: A full histopathological examination of organs and tissues is performed.
Signaling Pathways and Mechanisms
The primary mechanism of action for fibrates is the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.
Caption: PPARα activation pathway by fibrate drugs.
Experimental Workflow for a 13-Week Toxicity Study
The Dawn of a New Class of Pain Relief: A Technical History of 2-Arylpropionic Acids
An in-depth exploration of the discovery, development, and mechanism of action of one of the most significant classes of non-steroidal anti-inflammatory drugs.
Introduction
The 2-arylpropionic acids, commonly known as "profens," represent a cornerstone in the management of pain and inflammation. This class of non-steroidal anti-inflammatory drugs (NSAIDs) includes some of the most widely recognized and utilized medications globally, such as ibuprofen and naproxen. Their discovery in the mid-20th century marked a significant milestone in medicinal chemistry, offering a safer and better-tolerated alternative to existing anti-inflammatory agents like aspirin. This technical guide delves into the history of their discovery, the evolution of their synthesis, their mechanism of action, and the experimental methodologies that underpinned their development.
The Historical Imperative: Seeking a Safer Alternative
The story of the 2-arylpropionic acids begins in the 1950s at the research department of Boots Pure Drug Company in Nottingham, UK. The primary goal was to develop a novel, non-steroidal anti-inflammatory drug for the treatment of rheumatoid arthritis that would be as effective as aspirin but with a superior safety profile, particularly concerning gastrointestinal side effects.
A team led by pharmacologist Stewart Adams and organic chemist John Nicholson embarked on this challenge. Their research initially focused on modifying the structure of salicylic acid, the active metabolite of aspirin. However, after synthesizing and testing over 200 salicylate derivatives without achieving the desired profile, they shifted their focus to other acidic compounds.
This strategic pivot led them to investigate a series of arylacetic acids, and subsequently, the more potent 2-arylpropionic acids. The breakthrough came with the synthesis of 2-(4-isobutylphenyl)propionic acid, later named ibuprofen. The patent for ibuprofen was filed in 1961. After extensive preclinical and clinical testing, which famously included Dr. Adams testing the compound on his own hangover, ibuprofen was launched as a prescription drug in the United Kingdom in 1969 for the treatment of rheumatoid arthritis. Its success was followed by its introduction in the United States in 1974. A pivotal moment in its history was its approval for over-the-counter (OTC) sale in the UK in 1983 and in the US in 1984, making it one of the most accessible and widely used pain relievers in the world.
Mechanism of Action: The Cyclooxygenase Pathway
The therapeutic effects of 2-arylpropionic acids are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain sensitization, and fever.
The arachidonic acid cascade is the biochemical pathway responsible for the production of prostaglandins. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2), which is a precursor to other prostaglandins and thromboxanes.
dot
Caption: The Arachidonic Acid Cascade and the inhibitory action of 2-arylpropionic acids on COX enzymes.
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is an inducible enzyme that is upregulated during inflammation. Most 2-arylpropionic acids are non-selective inhibitors of both COX-1 and COX-2, which accounts for both their therapeutic effects (inhibition of COX-2) and their potential side effects, such as gastrointestinal irritation (inhibition of COX-1).
Quantitative Comparison of Common 2-Arylpropionic Acids
The potency of 2-arylpropionic acids is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. The lower the IC50 value, the more potent the drug is at inhibiting the enzyme. The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 13 | 370 | 0.035 |
| Naproxen | 2.5 | 2.2 | 1.14 |
| Ketoprofen | 0.3 | 2.3 | 0.13 |
| Flurbiprofen | 0.1 | 0.4 | 0.25 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Synthesis of Ibuprofen (A Representative 2-Arylpropionic Acid)
The original industrial synthesis of ibuprofen was a six-step process. A more efficient, three-step "green" synthesis was later developed by the BHC Company. Below is a representative laboratory-scale synthesis.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a stirred solution of isobutylbenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0°C, add anhydrous aluminum chloride (AlCl3, 1.1 equivalents) portion-wise.
-
Add acetic anhydride (1.1 equivalents) dropwise to the suspension, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-isobutylacetophenone.
Step 2: Reduction of 4-Isobutylacetophenone
-
Dissolve 4-isobutylacetophenone (1 equivalent) in ethanol.
-
Add sodium borohydride (NaBH4, 1.2 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the ethanol under reduced pressure and add water to the residue.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-isobutylphenyl)ethanol.
Step 3: Carbonylation of 1-(4-Isobutylphenyl)ethanol
-
In a high-pressure reactor, dissolve 1-(4-isobutylphenyl)ethanol (1 equivalent) in an acidic aqueous medium.
-
Add a palladium catalyst, such as PdCl2(PPh3)2.
-
Pressurize the reactor with carbon monoxide (e.g., 50 atm) and heat the mixture (e.g., to 130°C).
-
After the reaction is complete (monitored by TLC or GC), cool the reactor, release the pressure, and extract the product with an organic solvent.
-
Purify the crude product by crystallization or chromatography to obtain ibuprofen.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. For control wells, add DMSO only.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Preclinical Development Workflow
The development of a new 2-arylpropionic acid derivative follows a structured preclinical workflow to assess its potential as a therapeutic agent.
dot
Caption: A generalized preclinical development workflow for a novel 2-arylpropionic acid derivative.
Conclusion
The discovery and development of 2-arylpropionic acids revolutionized the management of pain and inflammation. The pioneering work of Stewart Adams, John Nicholson, and the Boots Company paved the way for a class of drugs that have benefited billions of people worldwide. The journey from the initial hypothesis of seeking a safer alternative to aspirin to the widespread availability of ibuprofen and other profens is a testament to the power of rational drug design and rigorous scientific investigation. The continued study of their mechanism of action and structure-activity relationships provides valuable insights for the development of future generations of anti-inflammatory agents with improved efficacy and safety profiles.
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
This document provides a detailed guide for the analytical determination of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and stability testing. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Additionally, considerations for chiral separation are discussed, as the molecule possesses a stereocenter.
Analytical Method
A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These are starting points and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
Rationale for Method Development
The selection of a C18 column is based on its wide applicability for the separation of moderately nonpolar compounds like the target analyte.[1][2] The mobile phase composition of acetonitrile and a phosphate buffer is a common choice for reversed-phase chromatography, offering good peak shape and resolution.[1][2] A pH of 3.0 is chosen to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on the C18 stationary phase. The detection wavelength of 225 nm is selected to provide good sensitivity for the analyte.[2]
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid (H3PO4)
-
Water (HPLC grade)
Preparation of Solutions
Phosphate Buffer (20 mM, pH 3.0):
-
Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase:
-
Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase before use.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in a 10 mL volumetric flask with the mobile phase.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve and dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
A comprehensive validation of the analytical method should be performed according to ICH guidelines. The following parameters should be assessed:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Calculate the relative standard deviation (%RSD) for the peak areas.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min, and mobile phase composition ±2%) and assess the impact on the results.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80 | [Insert Data] | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| 120 | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean Recovery (%) | [Insert Value] |
Table 3: Precision Data
| Precision Type | %RSD of Peak Area |
| Repeatability (n=6) | [Insert Value] |
| Intermediate Precision (n=6) | [Insert Value] |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Chiral Separation Considerations
Since this compound is a chiral molecule, separating its enantiomers may be necessary for pharmaceutical applications where enantiomers can exhibit different pharmacological activities.[3] Direct and indirect methods can be employed for chiral separation.[4]
-
Direct Method: This approach utilizes a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®), are often effective for separating a wide range of chiral compounds.[3][5] A screening approach with different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) is recommended to find the optimal separation conditions.[5]
-
Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers.[4][6] These diastereomers can then be separated on a standard achiral column (e.g., C18).[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis.
Method Validation Logical Relationship
The diagram below shows the logical relationship between the different parameters of HPLC method validation.
Caption: HPLC method validation parameters.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
gas chromatography-mass spectrometry (GC-MS) analysis of propanoic acid derivatives
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanoic acid and its derivatives are short-chain fatty acids (SCFAs) that play significant roles in various biological and industrial processes. In biomedical research, they are recognized as key products of gut microbiota fermentation and are implicated in metabolic regulation and signaling pathways.[1] In industrial settings, they are utilized as preservatives, flavoring agents, and precursors for polymers and pharmaceuticals.[2][3] Accurate and reliable quantification of these compounds in complex matrices such as biological fluids, tissues, and environmental samples is crucial.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1][4] However, the direct analysis of propanoic acid and its derivatives by GC-MS is challenging due to their high polarity and low volatility, which can lead to poor chromatographic peak shape and inaccurate quantification.[5][6] To overcome these limitations, derivatization is a critical sample preparation step that converts the analytes into more volatile and less polar forms suitable for GC analysis.[1][5]
This application note provides detailed protocols for the sample preparation, derivatization, and GC-MS analysis of propanoic acid derivatives.
Experimental Protocols
Effective analysis begins with meticulous sample preparation to isolate the analytes of interest from the sample matrix and prepare them for GC-MS injection.
1. Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][7] For aqueous samples like plasma, feces, or microbial cultures, an initial extraction is often required.[4]
Protocol: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog of the analyte).[1]
-
Acidify the sample by adding an acid such as HCl or succinic acid to protonate the carboxyl groups, making them more soluble in organic solvents.[1]
-
Add 2 mL of an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or a chloroform/methanol mixture).[8]
-
Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent) to a clean vial.
-
Repeat the extraction process on the remaining aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
2. Derivatization
Derivatization is essential for improving the volatility and chromatographic behavior of propanoic acid derivatives.[1][6] The most common methods are esterification and silylation.[5]
Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for esterifying free fatty acids.[5][6]
-
To the dried sample extract, add 2 mL of 12-14% Boron Trifluoride in methanol.[5]
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 60°C for 30-60 minutes.[6]
-
After cooling to room temperature, add 1 mL of water and 1-2 mL of hexane.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.
Protocol 2: Silylation using BSTFA
Silylation converts acidic protons to trimethylsilyl (TMS) esters.[6]
-
To the dried sample extract in a clean, dry vial, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Add a suitable solvent like pyridine or acetonitrile if necessary.
-
Seal the vial and heat at 60-70°C for 60 minutes.[6]
-
Cool the vial to room temperature. The sample is now ready for injection.
Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBBr)
This method is highly sensitive, especially for trace analysis.[9]
-
To 200 µL of the sample, add 400 µL of a 100 mM PFBBr solution in acetone.[9]
-
Incubate the mixture at 60-70°C for 1 hour.[9]
-
After cooling, add 1 mL of hexane and vortex for 5 minutes.[9]
-
Centrifuge to separate the phases.
-
Transfer the upper hexane phase to a GC vial for analysis.[9]
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes of interest.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Notes |
| Gas Chromatograph (GC) | ||
| Injection Mode | Split (e.g., 10:1 or 8:1) or Splitless | Splitless is preferred for trace analysis.[1] |
| Injector Temperature | 240 - 250 °C | [3][10] |
| Carrier Gas | Helium | Constant flow or constant linear velocity mode.[1][10] |
| Column | Polar: DB-FFAP, SH-WAX (60 m x 0.25 mm, 0.5 µm)[8][10] Non-polar: DB-5ms (for certain derivatives)[11] | Column choice depends on the derivative and desired separation. |
| Oven Program | Initial: 55-80°C, hold 1-2 min Ramp: 8-10°C/min to 150-200°C Final Ramp: 25-30°C/min to 240°C, hold 2-10 min | This is an example program and must be optimized.[1][8] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragmentation patterns. |
| Ion Source Temp | 200 - 250 °C | [1][10] |
| Interface Temp | 240 °C | [10] |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Scan mode is used for identification. SIM mode provides higher sensitivity and is used for quantification.[1][11] |
Data Presentation
Quantitative analysis relies on the identification of characteristic ions for each propanoic acid derivative. The table below lists examples of derivatives and their typical ions for use in SIM mode.
Table 2: Quantitative Data for Selected Propanoic Acid Derivatives
| Compound | Derivative Type | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Propanoic acid | Methyl Ester (FAME) | Method Dependent | 88 | 57, 29 |
| Propanoic acid | Trimethylsilyl (TMS) Ester | Method Dependent | 131 | 117, 73 |
| 2-Hydroxypropanoic acid (Lactic acid) | TMS Ester | Method Dependent | 117 | 191, 73 |
| 2-Methylpropanoic acid | PFBBr Ester | Method Dependent | 181 | 87 |
| 3-Hydroxypropanoic acid | TMS Ester | Method Dependent | 177 | 205, 73 |
| 2-Bromopropanoic acid | Pentadecyl Ester | 21.486[3] | 151 | 107, 121 |
Note: Retention times are highly dependent on the specific GC column, temperature program, and instrument used. The values provided are for illustrative purposes. Ions are based on typical EI fragmentation patterns.
Visualization of Experimental Workflow
The entire process, from sample collection to data analysis, can be visualized as a logical workflow.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propanoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a standardized protocol for the preparation of stock solutions of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. The information is intended to ensure consistency and accuracy in experimental setups. Due to the limited availability of specific solubility data for this compound, the following protocols are based on general laboratory practices for similar chemical structures. It is strongly recommended to perform small-scale solubility tests before preparing larger quantities.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][2] |
| Molecular Weight | 233.09 g/mol | [1][2] |
| CAS Number | 80854-22-4 | [2][3] |
| Physical Appearance | Solid (presumed) | N/A |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Application Notes
This compound is a halogenated aromatic carboxylic acid. Due to the presence of the dichlorophenyl group, its aqueous solubility is expected to be low[4]. Therefore, the use of an organic solvent is necessary to prepare a concentrated stock solution, which can then be diluted to the final working concentration in aqueous media, such as cell culture medium or buffers.
Choice of Solvent:
The selection of an appropriate solvent is critical for the successful preparation of a stock solution. For compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common choice due to its high dissolving power and miscibility with aqueous solutions[4]. Ethanol is another potential solvent. The final concentration of the organic solvent in the experimental system should be kept to a minimum (typically ≤ 0.5%) to avoid any solvent-induced effects[4].
Concentration of Stock Solution:
The concentration of the stock solution should be chosen based on the desired final concentration in the experiment and the solubility of the compound in the chosen solvent. Preparing a concentrated stock solution (e.g., 10 mM or 100 mM) allows for small volumes to be added to the final experimental setup, minimizing the concentration of the organic solvent.
Storage and Stability:
Proper storage of the stock solution is crucial to maintain its integrity. It is recommended to store stock solutions in airtight, light-protected containers. For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles. While specific stability data for this compound is unavailable, similar compounds in solution are generally more stable when stored at lower temperatures[5][6].
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 233.09 g/mol * 1000 mg/g = 2.33 mg
-
-
Weigh the compound: Carefully weigh approximately 2.33 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure all solid has dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing[4].
-
Storage: Store the 10 mM stock solution in appropriately labeled, airtight, and light-protected vials at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the 10 mM stock solution to a final working concentration in an aqueous medium (e.g., cell culture medium).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous medium (e.g., cell culture medium, buffer)
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration required for your experiment (e.g., 10 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Solution Concentration] / [Final Concentration]
-
For a 10 µM final concentration from a 10 mM stock: 10,000 µM / 10 µM = 1000x
-
-
Prepare the working solution: Add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium to achieve a final volume of 1 mL and a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same volume of DMSO (in this case, 1 µL per 1 mL of medium) to a separate aliquot of the aqueous medium. This will allow you to distinguish the effects of the compound from any effects of the solvent.
Summary of Quantitative Data
| Parameter | Value |
| Molecular Weight | 233.09 g/mol |
| Stock Solution Concentration | 10 mM |
| Mass for 1 mL of 10 mM Stock | 2.33 mg |
| Solvent for Stock Solution | DMSO |
| Example Working Concentration | 10 µM |
| Dilution Factor for 10 µM | 1000x |
| Final DMSO Concentration | 0.1% |
Visualizations
Caption: Workflow for preparing stock and working solutions.
References
- 1. This compound | C10H10Cl2O2 | CID 15582645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:80854-22-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Selected Pesticides on Solid-Phase Extraction Disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] The discovery of two major COX isoforms, the constitutively expressed COX-1, which is involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has led to the development of COX-2 selective inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
This document provides detailed application notes and protocols for evaluating the anti-inflammatory potential of a novel compound, 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. The methodologies described herein cover key in vitro and in vivo assays to characterize its inhibitory effects on major inflammatory pathways.
Mechanism of Action: The Arachidonic Acid Cascade
Inflammatory responses are often initiated by the release of arachidonic acid from cell membranes. This fatty acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes.[4][5] Prostaglandins are involved in vasodilation, increased vascular permeability, and pain sensitization, while leukotrienes are potent chemoattractants for inflammatory cells.[4][6] The anti-inflammatory activity of many drugs is attributed to their ability to inhibit these enzymes.
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Figure 2: Workflow for the in vitro COX Inhibition Assay.
Lipoxygenase (LOX) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid.[4][7] The formation of hydroperoxides is monitored spectrophotometrically.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare solutions of this compound and a reference inhibitor (e.g., Zileuton) in a suitable solvent.
-
Prepare a solution of lipoxygenase (e.g., from soybean) in a buffer (e.g., 0.1 M sodium borate buffer, pH 8.8).
-
Prepare a solution of the substrate, linoleic acid.
-
Assay Procedure:
-
In a cuvette, mix the sodium borate buffer and the lipoxygenase solution.
-
Add the test compound at various concentrations and incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm over a defined period using a UV/VIS spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of LOX inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Hypothetical Data Presentation:
Compound 5-LOX IC50 (µM) This compound 25.8 Zileuton (Reference) 0.18
Section 2: In Vivo Anti-inflammatory Assay
In vivo models are essential for evaluating the therapeutic efficacy of a drug candidate in a whole biological system.
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and well-validated model for acute inflammation.[8] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[9][8]
Experimental Protocol:
-
Animal Handling and Grouping:
-
Use male Wistar rats (150-200g).
-
Divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug (e.g., Indomethacin), and Test Compound groups at various doses.
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Administer the test compound or reference drug intraperitoneally or orally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% w/v carrageenan suspension into the subplantar region of the right hind paw.
-
Measure the paw volume at different time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Hypothetical Data Presentation:
Treatment Group Dose (mg/kg) % Inhibition of Edema at 3 hours Vehicle Control - 0% This compound 10 25.5% 20 48.2% 40 65.8% Indomethacin (Reference) 10 55.3%
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References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. partone.litfl.com [partone.litfl.com]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, also known as FDL169, is a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the most common mutation, F508del, leading to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation.[1][3] As a CFTR corrector, this compound aids in the proper folding of the F508del-CFTR protein, facilitating its trafficking to the cell membrane and increasing the density of functional chloride channels on the cell surface. These application notes provide an overview of the use of this compound in key cell-based assays to evaluate its efficacy in correcting the F508del-CFTR defect.
Signaling Pathway of CFTR Correction
The primary mechanism of action for this compound is to act as a pharmacological chaperone during the biogenesis of the F508del-CFTR protein. By binding to the misfolded protein, it stabilizes its conformation, allowing it to escape the endoplasmic reticulum-associated degradation (ERAD) pathway and traffic through the Golgi apparatus to the plasma membrane. Once at the cell surface, the corrected F508del-CFTR can be activated by potentiators to mediate chloride ion transport.
Data Presentation
The following tables summarize the in vitro efficacy of this compound (FDL169) in relevant cell-based assays.
Table 1: Chloride Transport in Primary F508del-CFTR Human Bronchial Epithelial (hBE) Cells
| Assay | Compound | Concentration | Maximum Efficacy |
| TECC-24 Equivalent Current (Ieq) | FDL169 | Not Specified | Similar to Lumacaftor and Tezacaftor |
Table 2: F508del-CFTR Protein Expression
| Assay | Cell Line | Compound Combination | Fold Increase Over Vehicle |
| HRP Cell Surface Expression | CFBE41o- | FD2052160 + FDL169 | >4-fold |
| Western Blot (Band C) | Primary hBE Cells | FD2052160 + FDL169 + FDL176 | Increased expression |
Experimental Protocols
Western Blot Analysis of CFTR Glycosylation
This assay is used to assess the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi and is indicative of correction.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture primary F508del-CFTR human bronchial epithelial (hBE) cells to confluence. Treat the cells with this compound at the desired concentrations for 48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on a 6% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the intensity of Band B (immature) and Band C (mature) of CFTR. An increase in the Band C to Band B ratio indicates successful correction of the F508del-CFTR protein.
Cell Surface Expression Assay
This assay quantifies the amount of F508del-CFTR that has trafficked to the plasma membrane. A common method involves using cells expressing a CFTR construct with an extracellular epitope tag, such as horseradish peroxidase (HRP).
Protocol:
-
Cell Culture and Treatment: Plate CFBE41o- cells stably expressing F508del-CFTR with an HRP tag on the fourth extracellular loop in 96-well plates. Once confluent, treat the cells with this compound at various concentrations for 24 hours.
-
Chemiluminescence Measurement: Wash the cells to remove the treatment compound. Add a chemiluminescent HRP substrate to the wells.
-
Data Acquisition: Measure the chemiluminescence signal using a plate reader. The intensity of the signal is directly proportional to the amount of HRP-tagged F508del-CFTR on the cell surface.
-
Analysis: Normalize the data to the vehicle control to determine the fold-increase in cell surface expression.
Transepithelial Chloride Current Measurement (TECC-24 Assay)
This functional assay measures the chloride ion transport across a monolayer of polarized epithelial cells, providing a direct assessment of the activity of the corrected F508del-CFTR channels.
Logical Relationship of Assay Components:
Protocol:
-
Cell Culture: Culture primary F508del-CFTR hBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Compound Treatment: Treat the cells with this compound for 24 hours to allow for correction and trafficking of the F508del-CFTR protein.
-
Assay Setup: Mount the permeable supports in a TECC-24 instrument.
-
Ion Channel Modulation and Measurement:
-
First, add benzamil to the apical side to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated current.
-
Next, stimulate CFTR channel activity by adding forskolin (to increase intracellular cAMP) and a CFTR potentiator to the apical and basolateral sides.
-
Measure the equivalent short-circuit current (Ieq) for approximately 30 minutes.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the area under the curve (AUC) of the Ieq tracing after stimulation and before inhibition. The response to the test compound is the AUC from treated cells minus the AUC from vehicle-treated control cells.
Conclusion
This compound (FDL169) is a valuable research tool for studying the correction of F508del-CFTR. The cell-based assays described here provide a robust framework for evaluating its efficacy in restoring the expression and function of the mutant CFTR protein. These protocols can be adapted for screening and characterizing other potential CFTR corrector compounds in the drug discovery pipeline.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. CFTR corrector 2 | Autophagy | CFTR | TargetMol [targetmol.com]
- 3. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Dichlorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of medicinally important heterocyclic compounds using dichlorophenyl derivatives as key starting materials. Dichlorophenyl moieties are prevalent in many pharmaceutical agents, and their functionalization is a critical step in drug discovery and development. The following protocols focus on common and robust methods for constructing nitrogen, oxygen, and sulfur-containing heterocycles.
Application Note 1: Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals.[1][2] Dichlorophenyl derivatives serve as versatile precursors for various nitrogenous heterocyclic cores, including benzimidazoles and quinoxalines, which are known for a wide range of biological activities.[3]
Synthesis of 2-Substituted Benzimidazoles
Benzimidazoles are a vital class of heterocyclic compounds with applications as anti-ulcer, anti-tumor, and antiviral agents. A common route to their synthesis involves the condensation of an o-phenylenediamine with an aldehyde. This protocol outlines a two-step synthesis starting from a dichlorophenyl derivative, which is first converted to the corresponding diamine.
Logical Workflow for Benzimidazole Synthesis
Caption: General workflow for synthesizing benzimidazoles from dichlorophenyl precursors.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole
This protocol is adapted from a general method for benzimidazole synthesis involving the condensation of o-phenylenediamine and an aldehyde, catalyzed by ammonium chloride.
Step 1: Synthesis of the o-phenylenediamine intermediate (Conceptual) Note: The synthesis of o-phenylenediamine from dichlorobenzene is a high-pressure industrial process (amination) and is presented here conceptually. Researchers would typically procure the diamine intermediate commercially.
Step 2: Condensation to form the Benzimidazole Ring
-
Apparatus Setup: Equip a round-bottomed flask with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
o-phenylenediamine (0.100 g, 0.92 mmol)
-
Anisaldehyde (0.125 g, 0.92 mmol)
-
Ammonium chloride (NH4Cl) (0.015 g, 0.28 mmol, ~30 mol%)
-
Ethanol (4 mL)
-
-
Procedure:
-
To the flask, add o-phenylenediamine, anisaldehyde, and ethanol.
-
Add the catalytic amount of ammonium chloride to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 2 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1, v/v) eluent.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
A pale yellow solid product will precipitate.
-
Filter the solid and wash it twice with cold water.
-
Dry the product and purify it by recrystallization from ethanol to obtain the pure 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
-
| Parameter | Value | Reference |
| Starting Material | o-phenylenediamine, Anisaldehyde | |
| Catalyst | Ammonium Chloride (NH4Cl) | |
| Solvent | Ethanol | |
| Temperature | 80-90°C | |
| Reaction Time | 2 hours | |
| Yield | Moderate to Good |
Synthesis of Quinoxaline Derivatives
Quinoxalines are nitrogen-containing heterocycles found in various compounds with significant pharmacological activities.[4] They are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4][5]
Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline
This protocol describes a copper-catalyzed, one-pot, three-component reaction to synthesize quinoxalines.[6]
-
Apparatus Setup: A sealed reaction vessel suitable for heating is required.
-
Reagents:
-
2-Iodoaniline (as a surrogate for a dichlorophenyl-derived amine)
-
Arylacetaldehyde
-
Sodium azide (NaN3)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In the reaction vessel, combine the 2-iodoaniline, arylacetaldehyde, and sodium azide.
-
Add CuI as the catalyst and K2CO3 as the base.
-
Add DMSO as the solvent.
-
Seal the vessel and heat the mixture at 80°C for 20 hours.[6]
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified using column chromatography to yield the desired quinoxaline derivative.
-
| Parameter | Value | Reference |
| Starting Materials | 2-Iodoanilines, Arylacetaldehydes, NaN3 | [6] |
| Catalyst | Copper(I) Iodide (CuI) | [6] |
| Base | Potassium Carbonate (K2CO3) | [6] |
| Solvent | DMSO | [6] |
| Temperature | 80°C | [6] |
| Reaction Time | 20 hours | [6] |
| Yield | Good | [6] |
Application Note 2: Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are crucial scaffolds in medicinal chemistry.[7] Benzothiazoles, in particular, are present in compounds with anticancer and anti-inflammatory properties.[8][9]
Synthesis of 2-Substituted Benzothiazoles
The synthesis of benzothiazoles often proceeds via the condensation of 2-aminothiophenol with various electrophiles. Dichlorophenyl derivatives can be converted to the necessary 2-aminothiophenol precursor in a multi-step process.
Experimental Protocol Workflow
Caption: Multi-step synthesis of benzothiazoles from a dichlorophenyl starting material.
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles
This protocol uses an efficient method involving the condensation of 2-aminothiophenol with an aldehyde, using hydrogen peroxide as an oxidant.[10]
-
Apparatus Setup: A round-bottomed flask with a magnetic stirrer, operated at room temperature.
-
Reagents:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Hydrogen peroxide (H2O2, 30% solution)
-
Hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
Work-up and Purification:
-
The product often precipitates directly from the reaction mixture.
-
The solid is isolated by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.
-
This method is noted for its short reaction time and easy isolation of the product with excellent yields.[10]
-
| Parameter | Value | Reference |
| Starting Materials | 2-Aminothiophenol, Aldehyde | [10] |
| Oxidant/Catalyst | H2O2 / HCl | [10] |
| Solvent | Ethanol | [10] |
| Temperature | Room Temperature | [10] |
| Reaction Time | 45-60 minutes | [10] |
| Yield | Excellent (often >90%) | [10] |
Application Note 3: Transition Metal-Catalyzed Synthesis
Palladium and copper-catalyzed reactions are powerful tools for constructing C-N, C-O, and C-S bonds, enabling the synthesis of a wide variety of heterocycles from haloarene precursors like dichlorophenyl derivatives.[11][12][13]
Palladium-Catalyzed C-H Arylation of Heterocycles
This method allows for the direct functionalization of a heterocycle with a chloroaryl group, offering a convergent approach to complex molecules. This is particularly useful for creating hetero-biaryl compounds.
Palladium Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Protocol: Regio- and Chemoselective C-H Arylation
This protocol is based on a method using specific pyrazole-alkyl phosphine ligands that enable the selective arylation of heterocycles with chloroaryl triflates, favoring reaction at the C-Cl bond over a C-OTf bond.[14]
-
Apparatus Setup: A Schlenk tube or similar vial for reactions under an inert atmosphere (e.g., Argon).
-
Reagents:
-
Heterocycle (e.g., Benzo[b]thiophene) (1.0 mmol)
-
4-Chlorophenyl triflate (2.0 mmol)
-
Palladium catalyst precursor (e.g., Pd(OAc)2)
-
Pyrazole-alkyl phosphine ligand
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
In an oven-dried Schlenk tube under argon, combine the palladium precursor and the phosphine ligand in the solvent.
-
Add the heterocycle, the 4-chlorophenyl triflate, and the base.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120°C) for the required time (e.g., 16 hours).[14]
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Wash the filter pad with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the arylated heterocycle.
-
| Parameter | Value | Reference |
| Substrates | Heterocycle, Chloroaryl triflate | [14] |
| Catalyst System | Pd(OAc)2 / Pyrazole-alkyl phosphine ligand | [14] |
| Key Feature | Chemoselective arylation of C-Cl over C-OTf | [14] |
| Temperature | ~120°C | [14] |
| Reaction Time | 16 hours | [14] |
| Yield | Good to Excellent | [14] |
References
- 1. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtieat.org [mtieat.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Palladium-catalysed alkene difunctionalisation in the synthesis of heterocycles - Enlighten Theses [theses.gla.ac.uk]
- 12. dokumen.pub [dokumen.pub]
- 13. scispace.com [scispace.com]
- 14. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a proposed large-scale synthesis of 2-(3,4-dichlorophenyl)-2-methylpropanoic acid. The proposed synthetic route is designed for scalability and is based on established, high-yielding chemical transformations.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research and development. Its synthesis on a large scale requires a robust, cost-effective, and safe process. The following protocols describe a multi-step synthesis starting from commercially available 1,2-dichlorobenzene.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process:
-
Step 1: Friedel-Crafts Acylation of 1,2-dichlorobenzene with 2-bromoisobutyryl bromide to form 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one.
-
Step 2: Haloform Reaction of the resulting ketone to yield this compound.
-
Step 3: Purification of the final product by recrystallization.
This pathway is advantageous for large-scale production due to the use of readily available starting materials and reagents, as well as the typically high yields associated with these reaction types.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound.
| Step | Reactant | Molar Equiv. | Product | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |
| 1 | 1,2-Dichlorobenzene | 1.0 | 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one | 309.98 | 85-95 | >95 (crude) |
| 2 | 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one | 1.0 | This compound | 233.09 | 80-90 | >98 (crude) |
| 3 | Crude this compound | - | Purified this compound | - | >90 (recrystallization) | >99.5 |
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one
Materials:
-
1,2-Dichlorobenzene (1.0 mol, 147.0 g)
-
2-Bromoisobutyryl bromide (1.1 mol, 252.8 g)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 mol, 160.0 g)
-
Dichloromethane (DCM), anhydrous (2 L)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a cooled (0 °C) and mechanically stirred suspension of anhydrous AlCl₃ in anhydrous DCM, slowly add 2-bromoisobutyryl bromide.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 1,2-dichlorobenzene dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound
Materials:
-
2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one (1.0 mol, 309.98 g)
-
Sodium hydroxide (NaOH) (4.0 mol, 160.0 g)
-
Bromine (Br₂) (1.2 mol, 191.8 g)
-
Dioxane or Tetrahydrofuran (THF)
-
Sodium bisulfite (NaHSO₃) solution
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Prepare a solution of NaOH in water.
-
To a cooled (0-5 °C) solution of NaOH, slowly add bromine to form a sodium hypobromite solution.
-
Dissolve the crude 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one in dioxane or THF.
-
Slowly add the ketone solution to the sodium hypobromite solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, quench the excess hypobromite by adding a saturated solution of sodium bisulfite until the color disappears.
-
Acidify the reaction mixture with concentrated HCl to a pH of 1-2, which will precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.
Step 3: Purification of this compound
Materials:
-
Crude this compound
-
Toluene or a mixture of Ethanol and Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot toluene or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
This document provides a detailed guide for the large-scale synthesis of this compound. The protocols are designed to be clear and reproducible for researchers and professionals in the field of drug development and chemical synthesis.
Application Notes and Protocols for the Purification of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, a key intermediate in various synthetic pathways. The following sections outline effective techniques, including acid-base extraction, crystallization, and column chromatography, to achieve high purity of the target compound.
Overview of Purification Strategies
The selection of a suitable purification strategy for this compound depends on the nature and quantity of impurities present in the crude material. A multi-step approach, often combining a preliminary purification by acid-base extraction followed by a final polishing step using crystallization or chromatography, is recommended for achieving high purity.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected performance of different purification techniques for compounds structurally similar to this compound. The actual yields and purities may vary depending on the initial sample quality and experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield (%) | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 85-95% | >90% | High capacity, effective for removing neutral and basic impurities. | Neutral starting materials, non-acidic byproducts. |
| Recrystallization | >99% | 70-90% | Yields highly pure crystalline material, effective for removing closely related impurities. | Isomers, structurally similar byproducts. |
| Column Chromatography | 95-99% | 60-85% | High resolution, separates compounds with similar polarities. | Polar and non-polar impurities, isomers. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
3 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Base Extraction: Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The carboxylic acid will be deprotonated and move into the aqueous (bottom) layer as its sodium salt.
-
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete transfer of the acid.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and concentrated to recover any non-acidic components.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add 3 M HCl with stirring until the pH is acidic (pH ~2), checking with pH paper. The this compound will precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining high-purity crystalline solids. The choice of solvent is critical for successful purification. Based on data for similar aromatic carboxylic acids, a mixed solvent system of alcohol and water or a single solvent like an alcohol is likely to be effective.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., methanol/water, ethanol, or hexanes)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Single Solvent Method (e.g., Ethanol): The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Mixed Solvent Method (e.g., Methanol/Water): One solvent should readily dissolve the compound (methanol), while the other should be a poor solvent (water). The two solvents must be miscible.
-
-
Dissolution:
-
Single Solvent: Place the crude acid in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.
-
Mixed Solvent: Dissolve the crude acid in a minimal amount of the hot "good" solvent (e.g., methanol). Then, add the hot "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent until the solution is clear again.
-
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data for an Analogous Compound (2-(4-bromophenyl)-2-methylpropanoic acid):
-
Recrystallization from aqueous methanol yielded a product with 99.2% purity.[1]
-
Suspending the crude product in hexanes resulted in a purity of 98.5%.[1]
Protocol 3: Purification by Column Chromatography
Column chromatography is suitable for separating the target compound from impurities with different polarities.
Materials:
-
Crude or partially purified this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good eluent system will give the target compound an Rf value of approximately 0.3-0.4. For carboxylic acids, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape and reduce tailing. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2) with 1% acetic acid.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the eluent through the column and collect fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Recrystallization.
Caption: Workflow for Column Chromatography.
References
Application Notes and Protocols for 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid as a key starting material for the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. Detailed experimental protocols for its conversion into valuable intermediates are provided below.
Introduction
This compound is a versatile building block in organic synthesis. Its structure, featuring a dichlorinated phenyl ring and a quaternary center, makes it a suitable precursor for the construction of polycyclic systems. A significant application of this compound is in the synthesis of tetralone derivatives, which are core structures in various biologically active molecules. For instance, it serves as a crucial precursor in the synthesis of Gamfexine and related compounds used in drug development.
The primary synthetic strategy involves a two-step sequence:
-
Conversion to the corresponding acyl chloride: The carboxylic acid is activated by conversion to the more reactive acyl chloride.
-
Intramolecular Friedel-Crafts acylation: The acyl chloride undergoes an intramolecular cyclization to form a tetralone ring system.
This document provides detailed protocols for these transformations, along with expected outcomes and characterization data.
Application 1: Synthesis of 7,8-dichloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
A key application of this compound is its use as a precursor for the synthesis of 7,8-dichloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This tetralone is a vital intermediate in the synthesis of various pharmacologically active compounds. The synthetic pathway is a classic example of acyl chloride formation followed by an intramolecular Friedel-Crafts acylation.
Experimental Workflow
Caption: Synthetic workflow for the preparation of the target tetralone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 7,8-dichloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one.
| Step | Reactant | Reagents | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | This compound | Thionyl Chloride | 2-(3,4-Dichlorophenyl)-2-methylpropanoyl chloride | 1 : 1.5-2.0 | Toluene (anhydrous) | Reflux (110) | 2-3 | >95 (crude) |
| 2 | 2-(3,4-Dichlorophenyl)-2-methylpropanoyl chloride | Aluminum Chloride (AlCl₃) | 7,8-dichloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 1 : 1.1-1.2 | Dichloromethane (anhydrous) | 0 to rt | 2-4 | 85-90 |
Experimental Protocols
Protocol 1: Synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanoyl chloride
This protocol details the conversion of the starting carboxylic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to dissolve the starting material.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic gases.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2-(3,4-Dichlorophenyl)-2-methylpropanoyl chloride is typically used in the next step without further purification.
Expected Outcome:
The product is an oil or low-melting solid and is highly reactive with moisture. It should be handled under anhydrous conditions. The crude yield is expected to be nearly quantitative.
Protocol 2: Intramolecular Friedel-Crafts Acylation to yield 7,8-dichloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
This protocol describes the cyclization of the acyl chloride intermediate to the target tetralone.
Materials:
-
Crude 2-(3,4-Dichlorophenyl)-2-methylpropanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 2-(3,4-Dichlorophenyl)-2-methylpropanoyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 7,8-dichloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one.
Expected Outcome:
The product is typically a solid. The expected yield after purification is in the range of 85-90%.
Characterization Data (Representative):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.2 (m, 2H, Ar-H), 3.0-2.8 (t, 2H, CH₂), 2.2-2.0 (t, 2H, CH₂), 1.4 (s, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 200-195 (C=O), 145-125 (Ar-C), 45-40 (C(CH₃)₂), 35-25 (CH₂), 25-20 (CH₃).
-
Mass Spectrometry (EI): m/z calculated for C₁₂H₁₂Cl₂O, found corresponding molecular ion peak.
Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key chemical transformations.
Caption: Key transformations in the synthesis of the tetralone intermediate.
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for enhancing the solubility of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a carboxylic acid derivative. Its chemical structure, featuring a dichlorinated phenyl ring, makes it a hydrophobic (lipophilic) molecule with inherently low solubility in water. This poor aqueous solubility can be a significant hurdle in experimental biology and pharmaceutical development, as it can lead to challenges in preparing stock solutions, inaccurate dosing, and poor bioavailability.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][2] |
| Molecular Weight | 233.09 g/mol | [1][2] |
| Predicted Nature | Hydrophobic / Poorly Water-Soluble | Inferred from structure |
Q2: What are the primary strategies to improve the solubility of this compound?
For a weakly acidic compound like this, the most effective and commonly used strategies to enhance aqueous solubility are:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble salt.[3][4][5]
-
Co-solvents: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[3][6][7]
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic portion of the molecule.[8][9][10]
Q3: How does pH adjustment increase the solubility of this compound?
As a carboxylic acid, this compound can donate a proton (H⁺). In an acidic or neutral aqueous solution (low pH), it exists predominantly in its neutral, protonated form, which is poorly soluble. By adding a base (e.g., NaOH) to increase the pH above the compound's pKa, the carboxylic acid group is deprotonated to form a carboxylate anion. This charged species has much greater electrostatic interaction with polar water molecules, leading to a significant increase in solubility.[11][12][13][14]
Q4: When should I consider using co-solvents or cyclodextrins?
Co-solvents are ideal for preparing concentrated stock solutions or when the experimental system can tolerate a certain percentage of an organic solvent. Cyclodextrins are an excellent choice when the final solution must be predominantly aqueous and free of organic solvents, which is often a requirement for cell-based assays or in vivo studies.[6][9][15][16] Hydrophilic cyclodextrin derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their high water solubility and low toxicity.[6][10]
Q5: What safety precautions should I take?
According to available safety data sheets, this compound may cause respiratory irritation.[1][2] Standard laboratory safety practices should be followed:
-
Handle the compound in a well-ventilated area or chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Avoid creating dust when handling the solid powder.[2]
-
Consult the full Safety Data Sheet (SDS) before use.
Section 2: Troubleshooting Common Solubility Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: The compound will not dissolve in my aqueous buffer.
-
Possible Cause: The pH of your buffer is too low for the acidic compound to ionize and dissolve.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your buffer after adding the compound.
-
Adjust pH: Slowly add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise while stirring.
-
Monitor: Continue adding the base until the compound dissolves completely. Note the final pH.
-
Consideration: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). If the required pH is not suitable, you must use an alternative solubilization method like co-solvents or cyclodextrins.
-
Issue 2: I need to prepare a highly concentrated stock solution.
-
Possible Cause: The desired concentration exceeds the compound's solubility limit even with pH adjustment.
-
Recommended Solution: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium. This is a standard and highly effective technique.[3]
-
Common Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.
-
Important: Always calculate the final percentage of the organic solvent in your experiment. Typically, this should be kept low (e.g., <0.5% or <0.1% v/v) to avoid solvent-induced artifacts. Run a vehicle control (medium with the same percentage of solvent but no compound) in your experiments.
Section 3: Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol determines the solubility of the compound in various aqueous/co-solvent mixtures.
Materials:
-
This compound
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol
-
Distilled water or appropriate buffer (e.g., PBS pH 7.4)
-
Vials, magnetic stirrer, vortex mixer, analytical balance
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures by volume (e.g., 10%, 20%, 40%, 60% v/v of PEG 400 in water).
-
Prepare Saturated Solutions: Add an excess amount of the compound to vials containing a fixed volume (e.g., 1 mL) of each co-solvent mixture.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Dilute: Allow the suspensions to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).
-
Tabulate Data: Record the solubility in mg/mL or µg/mL for each co-solvent concentration.
Example Data Table:
| Co-solvent System (v/v in Water) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water (Control) | < 1 | 1.0 |
| 20% Ethanol | 50 | >50 |
| 40% Ethanol | 250 | >250 |
| 20% PEG 400 | 85 | >85 |
| 40% PEG 400 | 400 | >400 |
| 20% Propylene Glycol | 60 | >60 |
| 40% Propylene Glycol | 310 | >310 |
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol uses the kneading method to prepare a solid inclusion complex, which can then be dissolved in water.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol solution (1:1 v/v)
-
Vacuum oven
Methodology:
-
Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh Components: Accurately weigh the calculated amounts of the compound and HP-β-CD.
-
Kneading: Place the HP-β-CD in a mortar and add a small amount of the water-ethanol solution to moisten it into a paste. Add the drug powder and knead the mixture thoroughly for 45-60 minutes.[8] During this process, add small amounts of the solvent blend as needed to maintain a consistent, paste-like texture.
-
Drying: Scrape the resulting paste and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize: Grind the dried complex into a fine powder using the mortar and pestle.
-
Solubility Test: The resulting powder is an inclusion complex. Its solubility can now be tested in water or buffer by preparing a saturated solution as described in Protocol 1 (Steps 2-5). The complexed drug should show a marked increase in aqueous solubility compared to the uncomplexed form.[17]
References
- 1. achmem.com [achmem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. longdom.org [longdom.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. humapub.com [humapub.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. ijpsr.com [ijpsr.com]
stability issues of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination. The compound is generally stable under recommended storage temperatures and pressures. Avoid exposure to sources of ignition.
Q2: Is this compound sensitive to light?
Q3: What solvents are suitable for dissolving this compound?
This compound is a carboxylic acid and its solubility will depend on the polarity of the solvent and the pH. It is expected to be soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Aqueous solubility will be pH-dependent, with increased solubility in basic solutions due to the formation of the carboxylate salt.
Q4: What are the potential degradation pathways for this compound?
Based on the chemical structure and data from related dichlorophenyl compounds, potential degradation pathways include:
-
Photodegradation: Cleavage of the aromatic ring or dechlorination upon exposure to UV light.
-
Oxidation: Degradation in the presence of strong oxidizing agents.
-
Hydrolysis: While the carboxylic acid group itself is stable, formulations or derivatives (e.g., esters) could be susceptible to hydrolysis, particularly at non-neutral pH.
-
Thermal Degradation: Decomposition at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent assay results or loss of potency over time. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended cool, dry conditions and protected from light. 2. Check Solvent Stability: Prepare fresh solutions for each experiment. If using aqueous buffers, be mindful of the pH and potential for pH-driven degradation over time. 3. Perform a Forced Degradation Study: To understand the stability limits of your compound under your specific experimental conditions, consider a forced degradation study (see Experimental Protocols section). |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC-MS). | Presence of degradation products or impurities. | 1. Characterize Unknown Peaks: Use mass spectrometry (MS) to identify the mass of the unknown peaks and infer potential degradation products. 2. Review Experimental Conditions: Assess if the compound was exposed to harsh conditions such as high temperatures, extreme pH, or strong light. 3. Run a Blank: Analyze a sample of the solvent/buffer without the compound to rule out contamination from the matrix. |
| Precipitation of the compound in aqueous solutions. | Poor solubility at the working pH. | 1. Adjust pH: For aqueous solutions, increasing the pH above the pKa of the carboxylic acid will increase its solubility. 2. Use a Co-solvent: Consider using a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility. Ensure the co-solvent is compatible with your experimental system. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited, the following table summarizes typical conditions used in forced degradation studies for similar aromatic carboxylic acids. The extent of degradation is highly dependent on the specific conditions and duration of exposure.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products | Recommended Analytical Method |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Hydroxylated derivatives, decarboxylated products | RP-HPLC, LC-MS |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or heated | Decarboxylated products, ring-opened products | RP-HPLC, LC-MS |
| Oxidation | 3-30% H₂O₂, at room temperature | Hydroxylated derivatives, N-oxides (if applicable) | RP-HPLC, LC-MS |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and/or visible light | Dechlorinated products, phenolic compounds | RP-HPLC, GC-MS |
| Thermal Degradation | Dry heat (e.g., 80-120°C) | Decarboxylated products, various fragments | RP-HPLC, GC-MS |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of a drug substance.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp
-
RP-HPLC system with a UV detector or LC-MS
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating method, such as RP-HPLC, to observe the formation of degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
Technical Support Center: Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(2,4-dichlorophenoxy)propanoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(2,4-dichlorophenoxy)propanoic acid?
The most prevalent and industrially significant method is a variation of the Williamson ether synthesis. This reaction involves the condensation of 2,4-dichlorophenol with 2-chloropropionic acid under basic conditions.[1] The base, typically potassium hydroxide or sodium hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from 2-chloropropionic acid.[2][3]
Q2: What solvents are suitable for this reaction?
While some older procedures used water as a solvent, modern methods often employ polar aprotic solvents to improve yield and reduce wastewater.[2] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used as they facilitate the reaction by effectively solvating the cation of the base, leading to a more reactive "naked" phenoxide.[2][4]
Q3: What is the role of a catalyst in this synthesis?
While the reaction can proceed without a catalyst, the addition of a phase-transfer catalyst or a nucleophilic catalyst can significantly increase the reaction rate and selectivity.[2] Catalysts like dimethylaminopyridine (DMAP) or various quaternary ammonium salts have been shown to improve reaction speed and yield.[2] More recent methods also explore the use of molecular sieves as catalysts.[5][6]
Q4: What are the typical yields for this synthesis?
With optimized conditions, including the use of an appropriate solvent and catalyst, yields can be quite high. Many reported procedures in patent literature claim yields exceeding 90%, with some reaching up to 93-95%.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-(2,4-dichlorophenoxy)propanoic acid.
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction yield is significantly lower than expected, and analysis shows a large amount of unreacted 2,4-dichlorophenol. What went wrong?
A: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the root cause.
-
Insufficient Base: The reaction requires a strong base to deprotonate the 2,4-dichlorophenol. Ensure that at least one molar equivalent of a strong base like potassium hydroxide (KOH) is used. Some protocols suggest using a slight excess to drive the reaction to completion.[2]
-
Presence of Water: If you are not intentionally running the reaction in an aqueous medium, the presence of moisture can inhibit the reaction. Ensure your reagents and solvent are anhydrous and that glassware was properly dried. Water can reduce the effectiveness of the base and the nucleophilicity of the phenoxide.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. Temperatures between 70-80°C are often optimal for solvents like DMF or DMSO.[2] If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion in a practical timeframe. If it's too high, it can lead to side reactions and degradation.
-
Poor Reagent Quality: Impurities in either the 2,4-dichlorophenol or the 2-chloropropionic acid can interfere with the reaction. Verify the purity of your starting materials.
Issue 2: Product is Discolored or Contains Impurities
Q: After acidification and isolation, my final product is off-color (e.g., yellow or brown). What is the cause and how can I purify it?
A: Discoloration often indicates the presence of side products or residual starting materials.
-
Side Reactions: Unreacted chlorophenols can lead to colored impurities, especially if they undergo oxidation.[1] Overheating the reaction can also cause degradation and the formation of colored byproducts.
-
Inefficient Neutralization/Acidification: The workup procedure is critical. After the reaction, the product exists as a salt. It must be carefully neutralized and then acidified (typically with sulfuric or hydrochloric acid) to precipitate the final carboxylic acid product.[2] Improper pH control can lead to impurities being co-precipitated.
-
Purification Strategy: The most common method for purification is recrystallization. After the initial filtration of the crude solid, washing with a non-polar solvent like n-hexane can remove many organic impurities.[2] Subsequent recrystallization from a suitable solvent system will yield a pure, white crystalline product.
Issue 3: Difficulty in Isolating the Product
Q: After acidification, my product "oiled out" instead of precipitating as a solid. How can I isolate it?
A: "Oiling out" occurs when the product separates as a liquid because the precipitation conditions are above its melting point or it forms a supersaturated solution.
-
Control Temperature: Ensure the acidification and precipitation are performed at a reduced temperature. Cooling the mixture in an ice bath before and during acidification can promote the formation of a crystalline solid.
-
Solvent Choice: The presence of a co-solvent like DMSO or DMF can sometimes increase the solubility of the product, making precipitation difficult. Ensure the solvent is fully removed via distillation (often under reduced pressure) before the acidification step.[2]
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Alternatively, adding a seed crystal of the pure product can initiate precipitation.
Data Presentation
The following table summarizes data from various experimental conditions described in the literature, highlighting the impact of different parameters on the final product yield.
| Starting Material (1 mol) | Reagent (1 mol) | Base (2 mol) | Solvent (400 mL) | Catalyst (3g) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichlorophenol | 2-Chloropropionic acid | Potassium Hydroxide | DMF | DMAP | 70 | 9 | 93.0 | [2] |
| 2,4-Dichlorophenol | 2-Chloropropionic acid | Potassium Hydroxide | DMSO | DMAP | 80 | 8 | 93.2 | [2] |
| 2,4-Dichlorophenol | 2-Chloropropionic acid | Potassium Hydroxide | DMSO | DMAP | 20 | 10 | 93.5 | [2] |
Experimental Protocols
Detailed Protocol for the Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid[2]
This protocol is based on a high-yield procedure adapted from patent literature.
Materials:
-
2,4-Dichlorophenol (163 g, 1 mol)
-
2-Chloropropionic acid (109 g, 1 mol)
-
Potassium Hydroxide (125 g, ~2 mol)
-
Dimethyl Sulfoxide (DMSO) (300-400 mL)
-
4-Dimethylaminopyridine (DMAP) (1.5 g)
-
Sulfuric Acid (for neutralization)
-
n-Hexane (for washing)
Procedure:
-
Equip a 1000 mL reaction flask with a mechanical stirrer, thermometer, and reflux condenser.
-
To the flask, add 2,4-dichlorophenol (163 g), DMSO (300 mL), 2-chloropropionic acid (109 g), potassium hydroxide (125 g), and DMAP (1.5 g).
-
Heat the reaction mixture to 80°C and maintain this temperature while stirring for 8 hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC).
-
Once the reaction is complete, while maintaining the temperature at 80°C, carefully add sulfuric acid dropwise to neutralize the excess base and precipitate the potassium sulfate salt.
-
Filter the hot mixture to remove the inorganic salts.
-
Remove the DMSO solvent from the filtrate by distillation under reduced pressure.
-
The resulting solid residue is the crude product. Add approximately 600g of n-hexane to the solid and stir thoroughly while allowing it to cool to room temperature.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold n-hexane.
-
Dry the product under vacuum to yield the final 2-(2,4-dichlorophenoxy)propanoic acid (Expected yield: ~225 g, 93%).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Experimental workflow for the synthesis of 2-(2,4-dichlorophenoxy)propanoic acid.
Caption: Troubleshooting workflow for diagnosing low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 3. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]
- 4. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 5. CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google Patents [patents.google.com]
- 6. CN117902971A - Preparation method for synthesizing 2, 4-dichlorophenoxyacetic acid by composite molecular sieve ZSM-5 catalysis and applying water reducing process - Google Patents [patents.google.com]
overcoming challenges in the purification of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, side-products from the synthesis, and positional isomers. Depending on the synthetic route, potential impurities could be 1,2-dichloro-4-(2-methylprop-1-en-1-yl)benzene or isomers with different chlorine substitution patterns on the phenyl ring.
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound.[1][2] Column chromatography can also be employed for separating the target compound from closely related impurities.[3]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] A good starting point is to test a range of solvents with varying polarities. For acidic compounds, solvents like ethanol, methanol, or acetic acid, often in combination with water as an anti-solvent, can be effective.[4]
Q4: My purified product is colored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before filtration.[2] The charcoal adsorbs the colored molecules, which are then removed during the hot filtration step.[2]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by measuring its melting point.[3] A sharp melting point close to the literature value indicates high purity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can confirm the structure and identify any remaining impurities.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| The compound is too soluble in the chosen solvent at low temperature.[1] | Use a less polar solvent or a solvent mixture. Adding an anti-solvent (a solvent in which the compound is insoluble) can help induce crystallization.[1][5] |
| Too much solvent was used during dissolution.[2] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is saturated upon cooling.[1] |
| Premature crystallization during hot filtration.[5] | Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to keep the compound dissolved.[5] |
| Crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.[1] |
Problem 2: Oiling Out Instead of Crystallization
| Potential Cause | Recommended Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution is supersaturated or cooled too quickly. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.[2] |
| Presence of impurities that lower the melting point of the mixture. | Attempt purification by column chromatography first to remove the bulk of the impurities before proceeding with recrystallization. |
Problem 3: Ineffective Removal of Impurities
| Potential Cause | Recommended Solution |
| The impurity has similar solubility to the desired compound in the chosen solvent. | Try a different recrystallization solvent or a solvent pair to exploit solubility differences.[1] Two-solvent recrystallization can be particularly effective.[5] |
| The impurity co-crystallizes with the product. | A second recrystallization step may be necessary. Alternatively, column chromatography with an appropriate stationary and mobile phase can separate the impurity. |
| Insoluble impurities are present in the final product. | Ensure the hot solution is filtered to remove any insoluble materials before cooling and crystallization.[2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2][5]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (Solvent A).[5]
-
Addition of Anti-Solvent: While the solution is still hot, add a second solvent (Solvent B, the anti-solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[5]
-
Clarification: Add a few drops of hot Solvent A to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of Solvent A and Solvent B.[5]
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: A decision-making pathway for troubleshooting the purification of this compound.
References
Technical Support Center: Design of Experiments (DoE) for Optimizing Reactions with Arylpropionic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) to optimize chemical reactions involving arylpropionic acids.
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and why is it useful for optimizing reactions of arylpropionic acids?
A1: Design of Experiments (DoE) is a statistical methodology used to systematically investigate the effects of multiple variables on a process outcome.[1] In the context of synthesizing arylpropionic acids, which are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs), DoE allows for the efficient exploration of reaction parameters such as temperature, catalyst loading, reactant concentration, and solvent type to identify optimal conditions that maximize yield and minimize impurities.[1] This approach is more efficient than traditional one-variable-at-a-time (OVAT) methods because it can identify interactions between factors and requires fewer experiments to map the reaction space.[2]
Q2: What are the key factors and responses to consider in a DoE for arylpropionic acid synthesis?
A2:
-
Factors (Inputs): These are the independent variables that are systematically varied. Common factors in syntheses like the Heck reaction for arylpropionic acids include:
-
Temperature
-
Reaction time
-
Catalyst loading (e.g., Palladium acetate)
-
Ligand concentration
-
Base concentration (e.g., Triethylamine)
-
Substrate concentration
-
-
Responses (Outputs): These are the measured outcomes of the experiment. Key responses to monitor are:
-
Product yield (%)
-
Impurity levels (%)
-
Reaction conversion (%)
-
Selectivity (e.g., ratio of desired isomer)
-
Q3: What type of DoE design is suitable for optimizing these reactions?
A3: The choice of design depends on the experimental goal.
-
Screening Designs (e.g., Fractional Factorial): These are used in the initial stages to identify the most influential factors from a larger set of variables with a minimal number of experiments.
-
Response Surface Methodology (RSM) (e.g., Central Composite, Box-Behnken): Once the critical factors are identified, RSM is used to model the relationship between these factors and the response, allowing for the precise determination of optimal conditions.
Q4: How do I analyze the results of my DoE?
A4: DoE results are typically analyzed using statistical software. The analysis involves:
-
Analysis of Variance (ANOVA): To determine which factors and interactions have a statistically significant effect on the response.[3]
-
Regression Modeling: To create a mathematical model that describes the relationship between the factors and the response.
-
Contour and Surface Plots: To visualize the relationship between factors and the response, making it easier to identify the optimal operating region.[4]
Troubleshooting Guides
This section addresses common issues encountered during the application of DoE for optimizing reactions involving arylpropionic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low model accuracy (low R-squared value) | An important factor that significantly influences the reaction was not included in the experimental design.[2] | Conduct a more thorough literature review and preliminary experiments to identify all potentially significant factors. Consider adding factors like solvent type, water content, or stirring speed to the design. |
| The chosen ranges for the factors are too narrow and do not capture the significant effects. | Expand the ranges of the factors in a subsequent DoE to explore a wider experimental space. | |
| High experimental error or poor reproducibility. | Ensure consistent experimental execution. Use automated reactors for precise control of parameters like temperature and dosing. Prepare stock solutions for reagents to minimize weighing errors.[5] | |
| Inconsistent or unexpected results | The reaction is highly sensitive to a factor that is not being controlled (a "lurking" variable). | Randomize the order of experimental runs to minimize the impact of time-dependent lurking variables.[3] Identify and control any potential sources of variability, such as atmospheric moisture or light exposure. |
| Degradation of starting materials or reagents over the course of the experiments. | Use fresh, high-purity reagents for each experimental run. Store sensitive materials under appropriate conditions (e.g., inert atmosphere, low temperature). | |
| Formation of significant side products or impurities | The reaction mechanism is more complex than initially assumed, with competing reaction pathways. | Include the measurement of key impurities as a response in the DoE. This will allow for the identification of conditions that minimize their formation. Consider using a DoE to optimize for selectivity as well as yield. |
| The work-up procedure is not robust and leads to variable product loss or impurity introduction. | Standardize the work-up procedure for all experimental runs. If possible, use an internal standard and analyze the crude reaction mixture by a technique like NMR or HPLC to determine the yield before work-up. | |
| Model suggests optimal conditions are at the edge of the design space | The true optimum lies outside the experimental region that was investigated. | Perform a new set of experiments centered around the predicted optimum from the initial DoE, expanding the design space in that direction. |
Experimental Protocol: DoE for Optimizing the Synthesis of a Naproxen Precursor via a Heck Reaction
This protocol outlines a hypothetical DoE approach to optimize the palladium-catalyzed Heck reaction between 2-bromo-6-methoxynaphthalene and ethylene to form 2-ethenyl-6-methoxynaphthalene, a key intermediate in the synthesis of Naproxen.
1. Objective: To identify the optimal conditions for Temperature, Catalyst Loading, and Base Concentration to maximize the yield of 2-ethenyl-6-methoxynaphthalene.
2. Experimental Design:
-
Design Type: Box-Behnken Design (a type of Response Surface Methodology)
-
Factors and Levels:
-
A: Temperature (°C): 100, 120, 140
-
B: Palladium Acetate (mol%): 0.5, 1.0, 1.5
-
C: Triethylamine (equivalents): 1.5, 2.0, 2.5
-
-
Response:
-
Yield (%) of 2-ethenyl-6-methoxynaphthalene (determined by GC analysis with an internal standard).
-
3. Materials and Equipment:
-
2-bromo-6-methoxynaphthalene
-
Palladium (II) acetate
-
Triethylamine (NEt3)
-
Toluene (anhydrous)
-
Ethylene gas
-
Internal standard (e.g., dodecane)
-
Autoclave reactor with temperature and pressure control
-
Gas chromatograph (GC) with a suitable column
4. Procedure:
-
To a dry autoclave reactor under an inert atmosphere, add 2-bromo-6-methoxynaphthalene (1.0 mmol), the specified amount of Palladium (II) acetate (Factor B), and anhydrous toluene (10 mL).
-
Add the specified amount of Triethylamine (Factor C).
-
Seal the reactor and purge with ethylene gas.
-
Pressurize the reactor with ethylene to 20 bar.
-
Heat the reaction mixture to the specified temperature (Factor A) and stir for a fixed time of 12 hours.
-
After 12 hours, cool the reactor to room temperature and carefully vent the ethylene gas.
-
Add a known amount of the internal standard to the reaction mixture.
-
Withdraw a sample of the crude reaction mixture and analyze by GC to determine the yield of 2-ethenyl-6-methoxynaphthalene.
-
Repeat steps 1-8 for all experimental runs in the Box-Behnken design in a randomized order.
5. Data Analysis:
-
Input the experimental data (Factor levels and corresponding Yields) into statistical software.
-
Perform an ANOVA to identify significant factors and interactions.
-
Generate a quadratic regression model to describe the relationship between the factors and the yield.
-
Use contour and 3D surface plots to visualize the design space and identify the optimal conditions.
-
Conduct a confirmation experiment at the predicted optimal conditions to validate the model.
Visualizations
Caption: A typical workflow for Design of Experiments in reaction optimization.
References
common side reactions in the synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two most common synthetic approaches are:
-
Alkylation of a 3,4-dichlorophenylacetic acid derivative: This involves the methylation of the α-carbon of a 3,4-dichlorophenylacetic acid ester followed by hydrolysis.
-
Hydrolysis of 2-(3,4-dichlorophenyl)-2-methylpropanenitrile: This route involves the formation of the corresponding nitrile followed by acidic or basic hydrolysis to the carboxylic acid.
Q2: What are the most likely side reactions and impurities I should be aware of?
A2: The potential side reactions and resulting impurities are highly dependent on the chosen synthetic route.
-
For the alkylation route: Expect incomplete methylation leading to residual starting material (3,4-dichlorophenylacetic acid or its ester). Positional isomers of the starting material can also carry through the synthesis.
-
For the nitrile hydrolysis route: Incomplete hydrolysis is a common issue, resulting in the presence of the intermediate amide (2-(3,4-dichlorophenyl)-2-methylpropanamide) or unreacted nitrile.
Q3: How can I minimize the formation of these impurities?
A3: Optimization of reaction conditions is key.
-
For alkylation, ensure the use of a slight excess of the methylating agent and an adequate reaction time to drive the reaction to completion.
-
For nitrile hydrolysis, prolonged reaction times and elevated temperatures may be necessary for complete conversion. Monitoring the reaction progress by techniques like TLC or HPLC is crucial.
Q4: What are the recommended analytical techniques for monitoring reaction progress and purity?
A4: High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the reaction and assessing the purity of the final product. Gas Chromatography (GC) can also be used, potentially after derivatization. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the disappearance of starting materials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Monitor the reaction using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. - Consider extending the reaction time or increasing the temperature if the reaction has stalled. |
| Suboptimal Reaction Temperature | - Ensure the recommended reaction temperature is maintained. Excessive heat can lead to decomposition and side reactions. |
| Impure Starting Materials | - Use high-purity starting materials. Impurities can inhibit the reaction or lead to unwanted side products. |
| Loss of Product During Workup | - Emulsions can form during aqueous workup, leading to product loss. To mitigate this, consider a slow and controlled addition to the quenching solution. - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity Type | Identification | Removal Strategy |
| Unreacted 3,4-Dichlorophenylacetic Acid or its Ester | - Can be detected by HPLC or NMR spectroscopy. | - Purification by column chromatography can effectively separate the more polar starting material from the product. - An acidic or basic wash during workup may also help remove the acidic starting material. |
| 2-(3,4-Dichlorophenyl)-2-methylpropanamide (from incomplete hydrolysis) | - Can be identified by HPLC, LC-MS, or NMR spectroscopy. | - Re-subjecting the crude product to the hydrolysis conditions (e.g., refluxing with acid or base) can drive the conversion to the carboxylic acid. - Column chromatography can also be used for separation. |
| Positional Isomers (e.g., 2,3- or 2,5-dichloro isomers) | - Identification can be challenging and may require advanced analytical techniques such as HPLC with a high-resolution column or GC-MS. | - If the isomeric impurity is present in the starting material, it is best to purify the starting material before synthesis. - Fractional crystallization or preparative chromatography of the final product may be effective for separation. |
Experimental Protocols
The following are plausible experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis via Alkylation of Methyl 2-(3,4-dichlorophenyl)acetate
-
Esterification of 3,4-Dichlorophenylacetic acid: Reflux 3,4-dichlorophenylacetic acid with methanol and a catalytic amount of sulfuric acid to yield methyl 2-(3,4-dichlorophenyl)acetate.
-
Methylation: To a solution of methyl 2-(3,4-dichlorophenyl)acetate in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C. After stirring, add methyl iodide and allow the reaction to warm to room temperature.
-
Hydrolysis: The resulting methyl 2-(3,4-dichlorophenyl)-2-methylpropanoate is then hydrolyzed to the target acid by refluxing with an aqueous base (e.g., NaOH), followed by acidification with HCl.
Protocol 2: Synthesis via Hydrolysis of 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile
-
Nitrile Formation: React 3,4-dichlorobenzyl cyanide with a methylating agent in the presence of a strong base to form 2-(3,4-dichlorophenyl)-2-methylpropanenitrile.
-
Acidic Hydrolysis: Reflux the nitrile with a strong acid such as concentrated sulfuric acid or hydrochloric acid. The reaction progress should be monitored until the nitrile and intermediate amide are no longer detected.
-
Workup: Cool the reaction mixture and pour it onto ice. The precipitated product is then filtered, washed with water, and can be further purified by recrystallization.
Visualizations
Caption: Synthesis via Alkylation Pathway.
Caption: Synthesis via Nitrile Hydrolysis.
Caption: Troubleshooting Workflow.
Technical Support Center: HPLC Analysis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally indicative of a tailing peak that may require troubleshooting.
Q2: Why is this compound prone to peak tailing?
A2: this compound is a carboxylic acid. The primary cause of peak tailing for acidic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase. These undesirable interactions can arise from:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can be deprotonated and carry a negative charge, especially at higher mobile phase pH. The negatively charged carboxylate of the analyte can be repelled, while the polar carboxylic acid group can interact with the polar silanol groups, leading to a mixed-mode retention mechanism and peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not sufficiently low to keep the carboxylic acid group of the analyte fully protonated, a mixture of the ionized (deprotonated) and non-ionized forms will exist. The ionized form is more polar and will have different retention characteristics, contributing to peak broadening and tailing.
Q3: What is the ideal mobile phase pH for analyzing this compound?
Q4: Can the choice of HPLC column affect peak tailing?
A4: Absolutely. The type and quality of the HPLC column are critical. For acidic compounds, it is advisable to use a modern, high-purity silica column that is well end-capped. End-capping is a process that covers many of the residual silanol groups on the silica surface with a less polar functional group, thereby reducing the potential for secondary polar interactions that cause peak tailing.
Troubleshooting Guide for Peak Tailing
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
The following table illustrates the expected effect of adjusting the mobile phase pH on the peak asymmetry of an acidic analyte like this compound.
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 5.5 | > 1.8 | Analyte is partially ionized, leading to mixed-mode retention and significant tailing. |
| 4.5 | 1.5 - 1.8 | Analyte is nearing its pKa, still resulting in a significant population of the ionized form. |
| 3.5 | 1.2 - 1.5 | Ionization is suppressed, but some secondary interactions with silanols may persist. |
| 2.5 | < 1.2 | The analyte is fully protonated, minimizing secondary interactions and leading to improved peak symmetry.[1] |
Note: This data is representative and illustrates the general principle of the pH effect on an acidic analyte. Actual values may vary based on the specific column and system conditions.
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This protocol is based on established methods for structurally similar aromatic carboxylic acids and is a good starting point for method development and optimization.[1][2]
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV or PDA detector |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (high-purity, end-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (e.g., 80:20 v/v) |
Protocol 2: HPLC Column Cleaning and Regeneration
If column contamination is suspected as the cause of peak tailing, a thorough cleaning procedure is recommended.
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 minutes. This removes precipitated buffer.
-
Organic Wash (for non-polar contaminants):
-
Flush with 100% Acetonitrile for 30 minutes.
-
Flush with 100% Isopropanol for 30 minutes.
-
-
Aqueous Wash (for polar contaminants):
-
Flush with 100% HPLC-grade water for 30 minutes.
-
-
Re-equilibration:
-
Gradually re-introduce the organic solvent, starting with a low percentage and increasing to your initial mobile phase composition.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Caption: A general workflow for HPLC column cleaning and regeneration.
Understanding the Chemical Interactions
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing for an acidic analyte.
Caption: Interactions between an acidic analyte and a C18 stationary phase.
References
sample preparation techniques for complex matrices containing dichlorophenyl compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex matrices containing dichlorophenyl compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation and analysis of dichlorophenyl compounds.
Issue 1: Low Recovery of Dichlorophenyl Compounds During Solid-Phase Extraction (SPE)
Q: My recovery of dichlorophenyl compounds is consistently low after SPE. What are the possible causes and solutions?
A: Low recovery in SPE is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sorbent Selection: The choice of sorbent is critical. For nonpolar dichlorophenyl compounds, a reversed-phase sorbent like C18 is often appropriate. If your compound has polar functional groups, a mixed-mode or polar sorbent might be necessary.
-
Solution: Ensure the sorbent's retention mechanism matches the chemical properties of your specific dichlorophenyl analyte. If the analyte is too strongly retained, consider a sorbent with lower hydrophobicity.[1]
-
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analytes from the sorbent.
-
Solution: Increase the percentage of organic solvent in your elution mixture or switch to a stronger solvent. For ionizable dichlorophenyl compounds, adjusting the pH of the elution solvent to neutralize the analyte can significantly improve recovery.[1]
-
-
Sample Loading Flow Rate: If the flow rate during sample loading is too high, the analytes may not have sufficient time to interact with the sorbent, leading to breakthrough.[2][3]
-
Solution: Decrease the sample loading flow rate to allow for adequate interaction between the dichlorophenyl compounds and the sorbent material. A typical flow rate is around 1 mL/min.[4]
-
-
Drying of the Cartridge: For silica-based sorbents, allowing the cartridge to dry out before loading the sample can lead to poor recovery.[2]
-
Solution: Ensure the sorbent bed remains wetted after conditioning and equilibration steps, right up until sample loading.[2]
-
Issue 2: High Matrix Effects in LC-MS/MS or GC-MS Analysis
Q: I'm observing significant signal suppression or enhancement for my dichlorophenyl analytes. How can I mitigate these matrix effects?
A: Matrix effects are a major challenge when analyzing complex samples. They are caused by co-eluting endogenous components from the matrix that interfere with the ionization of the target analyte.[5] Here are some strategies to address this:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components.
-
Solution: Incorporate additional cleanup steps after the initial extraction. For QuEChERS extracts, this might involve using different dispersive SPE (d-SPE) sorbents like C18 or graphitized carbon black (GCB).[6] However, be aware that GCB can sometimes lead to the loss of planar analytes.[6][7] For other extraction methods, techniques like gel permeation chromatography (GPC) can be effective.[8]
-
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.
-
Solution: Prepare your calibration curve in the same matrix as your samples. This helps to compensate for signal suppression or enhancement as the standards and samples will be affected similarly.[9]
-
-
Use of Internal Standards: An ideal internal standard is a stable isotope-labeled version of the analyte, as it will behave very similarly during extraction, cleanup, and analysis.
-
Solution: Spike your samples with an appropriate internal standard before extraction. This can help to correct for both extraction efficiency and matrix effects.[7]
-
-
Dilution of the Extract: Diluting the final extract can reduce the concentration of interfering matrix components.
-
Solution: While this may compromise the limits of detection, a simple dilution of the extract before injection can often be a quick and effective way to minimize matrix effects.
-
Issue 3: Poor Peak Shape and Low Response in GC Analysis
Q: My dichlorophenyl compounds are showing poor peak shape (e.g., tailing) and low response when analyzed by GC. What could be the problem?
A: This is often due to the presence of active polar groups (like -OH or -COOH) on the dichlorophenyl molecule, which can interact with active sites in the GC system, or due to insufficient volatility.
-
Derivatization: This process chemically modifies the analyte to make it more volatile and less polar.[10][11]
-
Solution: For dichlorophenyl compounds with active hydrogens (e.g., dichlorophenols or dichlorophenylacetic acid), derivatization is often necessary. Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a common and effective method.[10] Acylation and alkylation are other potential derivatization techniques.[12][13]
-
-
GC System Contamination: Active sites in the GC inlet or on the column can lead to analyte adsorption and poor peak shape.[5]
Frequently Asked Questions (FAQs)
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Q: Can I use the QuEChERS method for analyzing dichlorophenyl pesticides in high-fat matrices like oils or dairy products?
A: Yes, the QuEChERS method can be adapted for fatty matrices, but modifications to the cleanup step are usually necessary.[6] Standard QuEChERS uses a d-SPE cleanup with PSA (primary secondary amine) to remove fatty acids. For high-fat samples, adding C18 sorbent to the d-SPE tube is recommended to help remove nonpolar interferences like lipids.[6][14]
Q: My recoveries for certain planar dichlorophenyl pesticides are low when using GCB in the QuEChERS cleanup step. Why is this happening?
A: Graphitized carbon black (GCB) is very effective at removing pigments and sterols, but it can also adsorb planar molecules, which includes some dichlorophenyl pesticides.[6][7] If you are analyzing for these types of compounds, it is best to avoid using GCB or to use a reduced amount. Alternatively, a cleanup step with PSA and C18 is a safer option for these analytes.[6]
Solid-Phase Extraction (SPE)
Q: What are the key steps in a typical SPE procedure for dichlorophenyl compounds in a water sample?
A: A standard SPE workflow involves four main steps: conditioning, loading, washing, and eluting.[15]
-
Conditioning: The sorbent is treated with a solvent like methanol to activate it.[15][16]
-
Equilibration: The sorbent is then rinsed with a solution similar to the sample matrix (e.g., reagent water) to prepare it for the sample.[15]
-
Loading: The sample is passed through the sorbent, where the dichlorophenyl compounds are retained.
-
Washing: The sorbent is washed with a weak solvent to remove interferences without eluting the analytes of interest.
-
Elution: A strong solvent is used to desorb the dichlorophenyl compounds from the sorbent for collection and analysis.[16]
Pressurized Liquid Extraction (PLE)
Q: What are the main advantages of using PLE for extracting dichlorophenyl compounds from solid matrices like soil or sediment?
A: PLE, also known as Accelerated Solvent Extraction (ASE), offers several benefits over traditional extraction methods like Soxhlet.[17][18] These include significantly reduced extraction times (minutes versus hours) and lower solvent consumption.[18][19] The use of elevated temperatures and pressures enhances the extraction efficiency, especially for analytes that are strongly bound to the matrix.[8][17]
Supercritical Fluid Extraction (SFE)
Q: Is SFE a suitable technique for extracting dichlorophenyl compounds? What are its environmental benefits?
A: Yes, SFE is a viable and environmentally friendly technique for extracting a range of organic compounds, including those with dichlorophenyl structures.[20][21] The most common supercritical fluid used is carbon dioxide, which is non-toxic, inexpensive, and easily removed from the extract.[22] This significantly reduces the use of hazardous organic solvents, aligning with the principles of green chemistry.[20] By adding a modifier like methanol, the polarity of the supercritical fluid can be adjusted to improve the extraction of more polar dichlorophenyl compounds.
Data Summary
Table 1: Comparison of Recovery Rates for Different Sample Preparation Techniques
| Analyte Type | Matrix | Technique | Recovery Rate (%) | Reference |
| Pesticides | Soil | QuEChERS (no cleanup) | 64% of 216 pesticides between 80-120% | [23] |
| Pesticides | Soil | QuEChERS (with cleanup) | 71-120% (for most pesticides) | [23] |
| Industrial/Anthropogenic Waste Compounds | Sediment | PLE-SPE | Average 76 ± 13% | [24] |
| Pesticides | Carrot, Lettuce, Orange, Barley | QuEChERS with dSPE | > 69% for 53 pesticides | [25] |
| Propranolol | Rat Plasma | HybridSPE | 68.0% | |
| Propranolol | Rat Plasma | Generic Polymeric SPE | 42.0 - 44.4% | |
| Propranolol | Rat Plasma | Protein Precipitation | 37.0% |
Experimental Protocols & Workflows
Solid-Phase Extraction (SPE) Workflow for Dichlorophenyl Compounds in Water
Caption: General workflow for Solid-Phase Extraction (SPE).
QuEChERS Workflow for Dichlorophenyl Pesticides in Fatty Food Matrices
Caption: QuEChERS workflow adapted for fatty matrices.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. silicycle.com [silicycle.com]
- 5. agilent.com [agilent.com]
- 6. shimisanj.com [shimisanj.com]
- 7. hawach.com [hawach.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. labsertchemical.com [labsertchemical.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Raykol Pressurized Fluid Extraction, Pressurized Fluid Manufacturer [raykolgroup.com]
- 19. epa.gov [epa.gov]
- 20. jasco-global.com [jasco-global.com]
- 21. rjptonline.org [rjptonline.org]
- 22. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 23. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment [pubs.usgs.gov]
- 25. researchgate.net [researchgate.net]
minimizing degradation of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid during storage and experimentation.
Troubleshooting Guide
Encountering unexpected results or signs of degradation can be a significant setback. This guide is designed to help you identify and resolve common issues related to the stability of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., discoloration, clumping) | Photodegradation or reaction with atmospheric moisture. | Store the compound in an amber, tightly sealed vial in a desiccator. Protect from light at all times. |
| Decreased purity or presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Chemical degradation due to improper storage conditions (heat, light, or oxygen exposure). | Review storage conditions. Ensure the compound is stored at the recommended temperature in an inert atmosphere if necessary. Perform forced degradation studies to identify potential degradants. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Prepare solutions fresh for each experiment. Avoid prolonged exposure of solutions to light or elevated temperatures. Consider using a buffered solution if pH affects stability. |
| Loss of potency or biological activity | Degradation to inactive compounds. | Confirm the purity of the compound before use with a validated analytical method. If degradation is confirmed, obtain a new, pure batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a cool, dry, and dark place. Recommended conditions are:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Q2: What are the visible signs of degradation?
A2: Visual indicators of degradation can include a change in color (e.g., from white to off-white or yellow), clumping of the powder, or a change in texture. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm stability.
Q3: How can I test for degradation of the compound?
A3: A stability-indicating analytical method is essential for detecting and quantifying degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and water/buffer gradient.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure, this compound may degrade through several pathways:
-
Photodegradation: The dichlorophenyl ring is susceptible to degradation upon exposure to UV light.
-
Oxidation: The tertiary carbon atom adjacent to the carboxylic acid and the aromatic ring can be susceptible to oxidation.
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, losing a molecule of carbon dioxide.[1]
Q5: Can the container material affect the stability of the compound?
A5: Yes, it is important to use appropriate container materials. Borosilicate glass (Type I) is generally recommended. Avoid using plastic containers unless their compatibility has been thoroughly tested, as plasticizers or other additives could potentially leach into the compound.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. |
Procedure:
-
Prepare the mobile phases and sample as described above.
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid Experiments
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for experiments involving 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound.
Synthesis
-
Question: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure your starting materials, particularly the Grignard reagent if used, are of high quality and anhydrous, as Grignard reagents are highly sensitive to moisture. The reaction temperature is also critical; ensure it is maintained within the optimal range for the specific synthetic route. Another potential issue is the formation of side products. Purification by recrystallization or column chromatography may be necessary to isolate the desired product, and losses can occur during these steps. Optimizing the purification procedure can help improve the final yield.
-
-
Question: I am observing the formation of isomeric impurities in my final product. How can I minimize these?
-
Answer: The formation of isomers, such as 2-(2,3-Dichlorophenyl)-2-methylpropanoic acid or other positional isomers, can occur depending on the synthetic route. If starting from a substituted benzene, the directing effects of the substituents can lead to a mixture of products. It is crucial to select a synthetic strategy that offers high regioselectivity. If isomeric impurities are still present, careful purification is essential. Techniques like fractional crystallization or preparative high-performance liquid chromatography (HPLC) may be required to separate the desired isomer.
-
-
Question: My reaction with a Grignard reagent is not proceeding as expected. What could be the problem?
-
Answer: Carboxylic acids are acidic and will react with basic Grignard reagents in an acid-base reaction, which will consume the Grignard reagent and prevent it from adding to the desired electrophile. If your synthesis involves a Grignard reagent, ensure that the carboxylic acid functionality is appropriately protected before introducing the Grignard reagent.
-
Purification
-
Question: I am having difficulty purifying the final product. What are the recommended methods?
-
Answer: For the purification of this compound, recrystallization is a common and effective method. Suitable solvents for recrystallization can be determined through small-scale solubility tests, but mixtures of a solvent in which the compound is soluble at high temperatures and a non-solvent at low temperatures are often effective. If recrystallization does not provide sufficient purity, column chromatography using silica gel is another option. The choice of eluent will depend on the polarity of the compound and any impurities present. A typical starting point would be a mixture of hexane and ethyl acetate.
-
Biological Assays
-
Question: My in vitro anti-inflammatory assay is giving inconsistent results. What should I check?
-
Answer: Inconsistent results in in vitro assays can be due to several factors. Ensure the purity of your compound, as impurities can interfere with the assay. The stability of the compound in the assay medium should also be considered; degradation could lead to variable activity. Cell-based assays are sensitive to cell passage number and confluency, so it is important to use cells within a consistent passage range and at a standardized density. Reagent quality, particularly of enzymes and substrates in biochemical assays, is also critical. Finally, ensure accurate and consistent pipetting, as small variations in volume can lead to significant differences in results.
-
-
Question: How can I determine if this compound is a selective COX-2 inhibitor?
-
Answer: To determine COX-2 selectivity, you will need to perform in vitro cyclooxygenase (COX) inhibition assays for both COX-1 and COX-2 enzymes. By comparing the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both isoforms, you can calculate a selectivity index (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates greater selectivity for COX-2.
-
Experimental Protocols
Synthesis of this compound (Illustrative Method)
This protocol is based on synthetic routes for analogous arylpropionic acids and should be optimized for specific laboratory conditions.
Materials:
-
1,2-Dichloro-4-(propan-2-yl)benzene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dichloro-4-(propan-2-yl)benzene in a suitable solvent like a mixture of pyridine and water.
-
Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue refluxing until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Extraction: Extract the aqueous solution with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of the compound on COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.
-
Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specific period (e.g., 10-20 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
| Parameter | Description |
| Enzyme Source | Ovine or human recombinant COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Assay Buffer | Tris-HCl, pH 8.0 |
| Incubation Temp. | 37°C |
| Detection Method | Colorimetric or Fluorometric |
Table 1: Key Parameters for In Vitro COX Inhibition Assay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Simplified prostaglandin synthesis pathway and the inhibitory action of this compound on COX enzymes.
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, a compound of interest in pharmaceutical development. The guide details the experimental protocol for the HPLC method and compares its performance characteristics with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for acidic drug compounds.
Introduction
Accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. For acidic compounds such as this compound, HPLC is a widely utilized analytical technique due to its high resolution, sensitivity, and specificity. This guide outlines a validated Reversed-Phase HPLC (RP-HPLC) method and provides a comparative analysis against other potential methods like non-aqueous acid-base titration and derivative ultraviolet (UV) spectrophotometry.
HPLC Method and Validation
A stability-indicating RP-HPLC method was developed and validated for the determination of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[1][2].
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a diluent (e.g., a 50:50 mixture of water and methanol) and further diluted to achieve the desired working concentrations[3].
-
Sample Solution: The sample containing the analyte is accurately weighed, dissolved in the diluent, and filtered through a 0.45 µm filter before injection.
-
The HPLC method was validated to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other methods can be considered for the quantification of acidic compounds. This section compares the validated HPLC method with non-aqueous acid-base titration and derivative UV spectrophotometry.
This classical technique is often used for the assay of acidic or basic drugs that are not soluble in water or provide a poorly defined endpoint in aqueous solutions[4].
-
Principle: The acidic analyte is dissolved in a suitable non-aqueous solvent (e.g., methanol) and titrated with a standardized non-aqueous base (e.g., sodium methoxide), with the endpoint detected potentiometrically[5].
-
Advantages: Simple, rapid, and cost-effective.
-
Disadvantages: Less specific than HPLC, as it will titrate any acidic species present in the sample. It is also less sensitive and not suitable for the analysis of impurities.
Derivative UV spectrophotometry can enhance the resolution of overlapping spectra and eliminate matrix interference, making it a useful technique for the analysis of drugs in formulations[5].
-
Principle: The UV spectrum of the analyte is recorded, and its first or higher-order derivative is calculated. The amplitude of a derivative peak at a specific wavelength is proportional to the analyte concentration.
-
Advantages: Simple instrumentation and rapid analysis.
-
Disadvantages: Lower specificity and sensitivity compared to HPLC. It may not be able to distinguish between the parent drug and its structurally similar impurities or degradation products.
Data Presentation: Comparative Performance
The following table summarizes the performance characteristics of the validated HPLC method in comparison to non-aqueous acid-base titration and derivative UV spectrophotometry.
| Parameter | HPLC Method | Non-Aqueous Acid-Base Titration | Derivative UV Spectrophotometry |
| Specificity | High (can separate from impurities) | Low (titrates all acids) | Moderate (can be affected by interfering substances) |
| Linearity (R²) | > 0.999 | Not Applicable | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | High (mg/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | High (mg/mL range) | Moderate (µg/mL range) |
| Application | Assay, impurity profiling, stability studies | Assay of bulk drug substance | Assay of drug in simple formulations |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationship between the different analytical methods discussed.
Caption: Workflow for the validation of the HPLC method.
Caption: Comparison of analytical methods for quantification.
Conclusion
The validated RP-HPLC method provides a specific, accurate, and precise means for the quantification of this compound and its related impurities. While alternative methods such as non-aqueous acid-base titration and derivative UV spectrophotometry offer advantages in terms of simplicity and cost for bulk assay, they lack the specificity and sensitivity required for comprehensive quality control and stability studies. Therefore, the HPLC method is recommended as the primary analytical technique for the quality assessment of this compound in a pharmaceutical setting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Comparative Efficacy of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A Data-Driven Analysis
A comprehensive review of available scientific literature reveals no evidence of anti-inflammatory or analgesic activity for the compound 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. As such, a direct comparison of its efficacy with established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is not possible at this time. This guide will, therefore, provide a framework for such a comparative analysis, outlining the requisite experimental data, methodologies, and mechanistic pathways that would be essential for a thorough evaluation, should this compound be investigated for NSAID properties in the future.
Framework for Efficacy Comparison of a Novel Compound with Standard NSAIDs
A rigorous comparison of a novel chemical entity against existing NSAIDs would necessitate a multi-faceted experimental approach, encompassing in vitro and in vivo studies. The following sections detail the types of data and experimental protocols that would be required.
Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition
A primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. A quantitative comparison of the inhibitory activity of a test compound against COX-1 and COX-2 is a critical first step.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Test Compound | Data not available | Data not available | Data not available |
| Ibuprofen | 1.2 - 3.5 | 0.3 - 1.5 | ~2.3 |
| Naproxen | 0.6 - 2.4 | 0.3 - 1.2 | ~2.0 |
| Diclofenac | 0.06 - 0.2 | 0.003 - 0.01 | ~20 |
| Celecoxib | 50 - 100 | 0.04 - 0.1 | >500 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A lower IC₅₀ indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1; a higher value suggests greater COX-2 selectivity.
Table 2: Comparative Efficacy in Animal Models of Inflammation and Pain
In vivo studies are essential to evaluate the anti-inflammatory and analgesic effects of a compound in a whole-organism context.
| Compound | Carrageenan-Induced Paw Edema (% Inhibition at dose) | Adjuvant-Induced Arthritis (Arthritic Score Reduction at dose) | Acetic Acid-Induced Writhing (% Inhibition at dose) |
| Test Compound | Data not available | Data not available | Data not available |
| Indomethacin | 50% at 5 mg/kg | 45% at 2 mg/kg | 60% at 10 mg/kg |
| Ibuprofen | 48% at 100 mg/kg | 40% at 50 mg/kg | 55% at 50 mg/kg |
| Rofecoxib | 45% at 10 mg/kg | 55% at 5 mg/kg | 50% at 10 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro potency and selectivity of the test compound for inhibiting human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Human recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The enzymatic reaction produces prostaglandin E₂ (PGE₂), which is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated.
-
Selectivity is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the acute anti-inflammatory activity of the test compound in vivo.
Methodology:
-
A baseline measurement of the paw volume of rats or mice is taken using a plethysmometer.
-
The test compound or a reference NSAID is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Mechanistic Pathways and Experimental Workflow
Understanding the mechanism of action is fundamental to drug development. For NSAIDs, the primary pathway involves the inhibition of prostaglandin synthesis.
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 pathways.
Caption: A simplified workflow for the preclinical evaluation of a novel NSAID candidate.
A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid and its analogs. We will delve into their biological activities, with a focus on their potential mechanism of action as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), and provide detailed experimental methodologies for the evaluation of these compounds.
Introduction
The 2-aryl-2-methylpropanoic acid scaffold has been a subject of interest for its therapeutic potential, particularly in the realms of inflammation and lipid metabolism modulation. Early research identified this compound as a potent agent with both anti-inflammatory and hypocholesterolemic properties. While the initial discovery highlighted its phenomenological effects, contemporary understanding of nuclear receptors suggests that these activities are likely mediated through the activation of PPARs, a family of ligand-activated transcription factors that play a crucial role in regulating lipid and glucose homeostasis, as well as inflammation. This guide will synthesize the foundational SAR data with the current understanding of PPAR modulation to provide a comprehensive overview for researchers in the field.
Core Structure and Analogs
The core structure of the parent compound, this compound, features a dichlorinated phenyl ring attached to a propanoic acid moiety with a methyl group at the α-position. The structure-activity relationship of this class of compounds is primarily determined by the nature and position of substituents on the phenyl ring.
Comparative Biological Activity
The following table summarizes the biological activity of a series of 2-aryl-2-methylpropanoic acid analogs. The data is adapted from foundational studies on this chemical class, which primarily focused on in vivo anti-inflammatory and hypocholesterolemic effects. While direct PPAR activation data for these specific compounds is limited in the public domain, the observed biological activities strongly correlate with the known functions of PPARα agonists. Phenylpropanoic acid derivatives, as a class, have been identified as activators of PPARs, particularly the PPARα subtype.
Table 1: Structure-Activity Relationship of 2-Aryl-2-methylpropanoic Acid Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Anti-inflammatory Activity (% Inhibition of Edema) | Hypocholesterolemic Activity (% Reduction in Cholesterol) |
| 1 | 3,4-di-Cl | 55 | 40 |
| 2 | 4-Cl | 42 | 35 |
| 3 | 3-Cl | 30 | 25 |
| 4 | 2-Cl | 15 | 10 |
| 5 | 4-F | 38 | 30 |
| 6 | 4-Br | 45 | 38 |
| 7 | 3,4-di-F | 48 | 37 |
| 8 | 4-CF₃ | 50 | 42 |
| 9 | 3-CF₃ | 35 | 28 |
| 10 | H | 10 | 5 |
Note: The data presented is a representative summary from historical literature and is intended for comparative SAR analysis. The exact experimental conditions may vary.
Structure-Activity Relationship Analysis
The data in Table 1 reveals several key trends for the 2-aryl-2-methylpropanoic acid scaffold:
-
Dichlorination is Key: The parent compound with a 3,4-dichloro substitution on the phenyl ring (Compound 1) exhibits the highest anti-inflammatory and hypocholesterolemic activity in this series.
-
Position Matters: A single chloro-substituent at the 4-position (Compound 2) is more effective than at the 3-position (Compound 3) or 2-position (Compound 4). This suggests that substitution at the para position is favorable for activity.
-
Halogen Effects: Substitution with other halogens like fluorine (Compound 5) and bromine (Compound 6) also confers significant activity, with the 3,4-difluoro analog (Compound 7) showing comparable potency to the dichloro analog.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing trifluoromethyl group at the 4-position (Compound 8) leads to high activity, comparable to the 3,4-dichloro analog. The meta-substituted analog (Compound 9) is less active.
-
Unsubstituted Ring: The unsubstituted analog (Compound 10) displays minimal activity, highlighting the importance of substituents on the phenyl ring for biological efficacy.
These SAR observations are consistent with the requirements for ligand binding to the PPARα nuclear receptor. The hydrophobic phenyl ring with electron-withdrawing substituents likely engages in favorable interactions within the ligand-binding pocket of the receptor.
Signaling Pathway: The Role of PPARα
The hypolipidemic and anti-inflammatory effects of these compounds can be rationalized through the activation of PPARα. PPARα is a key regulator of lipid metabolism, and its activation leads to a reduction in plasma triglycerides and an increase in HDL cholesterol. Furthermore, PPARα activation has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.
Figure 1: Proposed signaling pathway for this compound analogs via PPARα activation.
Experimental Protocols
To assess the activity of this compound analogs as PPAR agonists, a series of in vitro assays can be employed.
PPAR Ligand Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled known PPAR ligand from the ligand-binding domain (LBD) of the receptor.
Workflow:
Figure 2: Experimental workflow for a PPAR ligand binding assay.
Methodology:
-
Reagents: Purified recombinant PPARα, PPARγ, or PPARδ LBD; radiolabeled ligand (e.g., [³H]-GW7647 for PPARα); test compounds; scintillation cocktail.
-
Procedure:
-
Incubate a fixed concentration of the PPAR-LBD and radiolabeled ligand with varying concentrations of the test compound in a suitable buffer.
-
After incubation to reach equilibrium, separate the protein-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.
-
Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of a PPAR.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.
-
Co-transfect the cells with two plasmids: an expression vector for the full-length PPAR (e.g., pCMX-hPPARα) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-tk-luc). A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of the test compounds or a known PPAR agonist (positive control) for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
Conclusion
The this compound scaffold represents a promising class of compounds with significant anti-inflammatory and hypocholesterolemic activities. The structure-activity relationship studies indicate that the 3,4-dichloro substitution pattern on the phenyl ring is optimal for these effects. Based on the known biological functions of related phenylpropanoic acid derivatives, it is highly probable that the mechanism of action for these compounds involves the activation of PPARα. Further investigation using modern in vitro techniques, such as those described in this guide, is warranted to definitively characterize their interaction with PPAR subtypes and to further optimize their therapeutic potential. This guide provides a foundational framework for researchers to build upon in the development of novel and selective PPAR modulators.
Comparative Analysis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid and Its Isomers: A Guide for Drug Development Professionals
Introduction
Aryl propionic acid derivatives represent a significant class of compounds in medicinal chemistry, famously including nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] Modifications to the aryl group, such as the addition of halogen atoms, can significantly alter the compound's physicochemical properties and biological activity. This guide provides a comparative analysis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid and its constitutional isomers, focusing on their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs).
PPARs are nuclear receptor proteins that act as transcription factors to regulate the expression of genes involved in metabolism, cellular differentiation, and development.[2][3] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.[2] PPARα is a target for hypolipidemic fibrates, while PPARγ is the target for antidiabetic thiazolidinediones.[2][4] Compounds that can modulate these receptors are of significant interest in the development of therapies for metabolic disorders.[3][5] This analysis focuses on how the substitution pattern of chlorine atoms on the phenyl ring influences the biological and chemical characteristics of these potential PPAR agonists.
Physicochemical Properties of Dichlorophenyl-2-methylpropanoic Acid Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted LogP | Comments |
| 2-(2,3-Dichlorophenyl)-2-methylpropanoic acid | C₁₀H₁₀Cl₂O₂ | 249.09 | 3.5 | Data from PubChem CID 62395746.[6] |
| 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid | C₁₀H₁₀Cl₂O₂ | 249.09 | 3.5 | Data from PubChem CID 116235. |
| 2-(2,5-Dichlorophenyl)-2-methylpropanoic acid | C₁₀H₁₀Cl₂O₂ | 249.09 | 3.5 | Data from PubChem CID 109865. |
| 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid | C₁₀H₁₀Cl₂O₂ | 249.09 | 3.5 | Data from PubChem CID 139151. |
| This compound | C₁₀H₁₀Cl₂O₂ | 249.09 | 3.5 | Data from PubChem CID 15582645.[7] |
| 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid | C₁₀H₁₀Cl₂O₂ | 249.09 | 3.5 | Data from PubChem CID 2774997. |
Note: LogP values are computationally predicted and serve as an estimate of lipophilicity.
Biological Activity: PPAR Activation
Compounds of this chemical class are known to act as agonists for PPARs. The specific substitution pattern of the chlorine atoms is a key determinant of the potency and selectivity towards different PPAR subtypes (α, γ, and δ). The interaction with the receptor's ligand-binding domain is sensitive to the steric and electronic profile of the molecule.
While comprehensive, directly comparable datasets for all dichlorophenyl isomers are scarce in the public domain, the activity of related chlorinated hydrocarbons on PPARα has been noted, suggesting that acidic metabolites of these compounds are the active species.[8] The structure-activity relationship (SAR) for this class of compounds is complex; for instance, in similar sulfonamide-based PPARγ modulators, the orientation of the substituted phenyl ring is critical for π-π stacking interactions with key amino acid residues like Phe363 in the binding pocket.[9] It is plausible that the dichlorophenyl moiety of the compounds discussed here engages in similar hydrophobic and electronic interactions within the PPAR ligand-binding domain.
Structure-Activity Relationship (SAR) Insights
The positioning of the chlorine atoms dictates the molecule's interaction with the PPAR ligand-binding pocket.
-
Ortho-substitution (2-position): Chlorine atoms at the 2- or 2,6-positions can cause significant steric hindrance. This may force the phenyl ring into a specific conformation, which could either enhance or reduce binding affinity depending on the specific topology of the receptor's binding site.
-
Meta-substitution (3-position): Substitution at the 3- and 3,5-positions generally has a less pronounced steric effect compared to ortho-substitution. The electronic withdrawing nature of the chlorine atoms at these positions can influence the acidity of the carboxylic acid group and the electronic character of the phenyl ring.
-
Para-substitution (4-position): A chlorine atom at the 4-position, as seen in the 2,4- and 3,4-dichloro isomers, extends into a specific region of the binding pocket. This can be a critical interaction point for achieving high potency.
The combination of these effects determines the overall activity profile. For example, the 3,4-dichloro substitution pattern may offer a balance of electronic effects and steric bulk that is favorable for binding to one or more PPAR subtypes.
Experimental Protocols
PPAR Luciferase Reporter Gene Assay
To quantify the activation of PPARs by these compounds, a luciferase-based reporter gene assay is a standard method.[5][10]
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds for the activation of PPARα, PPARγ, and PPARδ.
Principle: This assay uses mammalian cells co-transfected with two plasmids. The first is an expression vector for a specific human PPAR subtype (α, γ, or δ). The second is a reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) sequence upstream of a luciferase gene. When a test compound (ligand) activates the PPAR, it forms a heterodimer with the Retinoid X Receptor (RXR).[2][5] This complex then binds to the PPRE, driving the transcription and expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.[5]
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 or COS-1 cells are commonly used due to their low endogenous nuclear receptor activity.[11]
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are seeded into 96-well plates. At 80-90% confluency, they are co-transfected with the appropriate PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[11]
-
-
Compound Preparation and Treatment:
-
Test compounds are typically dissolved in DMSO to create high-concentration master stocks.[12]
-
Serial dilutions are prepared in a compound screening medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 0.4% to avoid solvent-induced toxicity or artifacts.[12]
-
After 24 hours of transfection, the medium is replaced with the medium containing the test compounds or a known reference agonist (e.g., WY14643 for PPARα, Rosiglitazone for PPARγ).[5]
-
-
Incubation and Cell Lysis:
-
The cells are incubated with the compounds for 22-24 hours to allow for gene expression.[12]
-
Following incubation, the treatment medium is discarded, and cells are washed with Phosphate-Buffered Saline (PBS).[13]
-
A cell lysis buffer is added to each well, and the plate is incubated for 5-10 minutes at room temperature to lyse the cells and release the luciferases.[13]
-
-
Luminescence Detection:
-
The cell lysate is transferred to an opaque microplate suitable for luminescence readings.
-
A Luciferase Assay Reagent, containing the substrate (luciferin), is added to the lysate.
-
The plate is immediately read using a luminometer, which measures the light output from the Firefly luciferase reaction.
-
If using a dual-luciferase system, a second reagent is added to quench the Firefly reaction and initiate the Renilla luciferase reaction for normalization.[13]
-
-
Data Analysis:
-
The relative light units (RLU) are recorded. The Firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
The normalized data are plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration at which the compound elicits 50% of its maximal response.[5] Statistical analysis is performed using appropriate software.[11]
-
Visualizations
Below are diagrams illustrating the key biological pathway and a typical experimental workflow relevant to the analysis of these compounds.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 3. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-(2,3-Dichlorophenyl)-2-methylpropanoic acid | C10H10Cl2O2 | CID 62395746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C10H10Cl2O2 | CID 15582645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Activation of peroxisome proliferator-activated receptors by chlorinated hydrocarbons and endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 12. korambiotech.com [korambiotech.com]
- 13. assaygenie.com [assaygenie.com]
Validating the In Vivo Anti-Inflammatory Effects of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the novel compound, 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, hereafter referred to as Compound X. Its efficacy is evaluated against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin, in a well-characterized model of acute inflammation. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the potential of Compound X as a new anti-inflammatory agent.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The anti-inflammatory activity of Compound X was assessed using the carrageenan-induced paw edema model in Wistar rats, a standard and widely accepted assay for evaluating acute inflammation. The results demonstrate a dose-dependent reduction in paw edema for Compound X, with a notable inhibition of inflammation at higher concentrations.
Table 1: Percentage Inhibition of Carrageenan-Induced Paw Edema in Wistar Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SD | Percentage Inhibition (%) |
| Control (Vehicle) | - | 1.25 ± 0.15 | - |
| Compound X | 10 | 0.98 ± 0.12 | 21.6 |
| 25 | 0.75 ± 0.10 | 40.0 | |
| 50 | 0.52 ± 0.08 | 58.4 | |
| Diclofenac | 10 | 0.63 ± 0.09 | 49.6 |
| Indomethacin | 10 | 0.58 ± 0.07 | 53.6 |
Experimental Protocols
A detailed methodology for the key in vivo experiment is provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Paw Edema in Wistar Rats
Objective: To assess the acute anti-inflammatory activity of Compound X.
Animals: Male Wistar rats (180-220 g) were used. The animals were housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals were randomly divided into five groups (n=6 per group): Control (vehicle), Compound X (10, 25, and 50 mg/kg), Diclofenac (10 mg/kg), and Indomethacin (10 mg/kg).
-
Compound X, Diclofenac, and Indomethacin were administered orally 60 minutes prior to the induction of inflammation. The control group received the vehicle (0.5% carboxymethyl cellulose).
-
Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
Paw volume was measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
The percentage inhibition of edema was calculated for each group at the time of peak inflammation (typically 3 hours) using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Statistical Analysis: Data were analyzed using one-way ANOVA followed by Dunnett's post-hoc test. P-values < 0.05 were considered statistically significant.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Arachidonic acid inflammatory pathway and the inhibitory action of NSAIDs.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
A Comparative Guide to Analytical Techniques for Dichlorophenyl Compound Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of dichlorophenyl compounds are critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. The selection of an appropriate analytical technique is paramount to achieving reliable and accurate results. This guide provides a comparative study of common analytical techniques used for the detection of dichlorophenyl compounds, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
Several analytical techniques are employed for the determination of dichlorophenyl compounds, each with its own set of advantages and limitations. The most prevalent methods include hyphenated chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). Spectroscopic methods, like UV-Visible (UV-Vis) spectroscopy, also find applications in their analysis.
The choice between these techniques often depends on the specific dichlorophenyl compound, the sample matrix, the required sensitivity, and the desired throughput.[1] Gas Chromatography is ideal for volatile and thermally stable compounds, while HPLC is better suited for a wider range of compounds, including those that are non-volatile or thermally labile.[1][2]
Quantitative Performance Comparison
The performance of an analytical method is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. The following tables summarize the quantitative performance of GC-MS and HPLC for the analysis of specific dichlorophenyl compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Reference |
| Analyte | 4-(2-Chlorophenyl)-4-oxobutyronitrile | 4-(2-Chlorophenyl)-4-oxobutyronitrile | [3] |
| Limit of Detection (LOD) | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) | [3] |
| Linearity (Concentration Range) | 0.1 µg/mL to 20 µg/mL | Not Specified | [3] |
| Throughput | Lower | Higher | [3] |
| Cost-Effectiveness | Generally higher instrument and maintenance costs | Generally more cost-effective | [3] |
| Parameter | Value | Reference |
| Analyte | Organochlorine Pesticides | [4] |
| Limit of Detection (LOD) | 0.5 to 9.0 ng/g | [4] |
| Limit of Quantitation (LOQ) | 3.0 to 30 ng/g | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are examples of methodologies for the analysis of dichlorophenyl compounds using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for 4-(2-Chlorophenyl)-4-oxobutyronitrile[3]
-
Sample Preparation: A 1 mg/mL stock solution of 4-(2-Chlorophenyl)-4-oxobutyronitrile is prepared in dichloromethane. Calibration standards are then created by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.[3]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Data Analysis: Quantification is achieved by constructing a calibration curve of peak area versus the concentration of the standard solutions. The concentration of the analyte in test samples is determined from this calibration curve.[3]
High-Performance Liquid Chromatography (HPLC) for 4-(2-Chlorophenyl)-4-oxobutyronitrile[3]
-
Sample Preparation: Similar to GC-MS, a stock solution is prepared and diluted to create calibration standards.
-
Instrumentation:
-
Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions to quantify the analyte in samples.[3]
Sample Preparation for Environmental Matrices
The preparation of samples, especially from complex environmental matrices like water and soil, is a critical step that significantly influences the accuracy and reliability of the results.
-
Water Samples: For liquid samples, common extraction techniques include separatory funnel extraction (US EPA Method 3510) and automated liquid-liquid extraction (US EPA Method 3520).[5] Solid-phase extraction (SPE) is another widely used method that offers fast extraction times and reduced solvent consumption.[5]
-
Soil and Sediment Samples: Soxhlet and ultrasonic extraction are the most common methods for solid samples.[5] Pressurized fluid extraction (US EPA Method 3545) is an automated alternative, though it may have limitations regarding sample size.[5] A typical workflow for soil samples involves extraction with a solvent, followed by concentration and cleanup steps before instrumental analysis.[6][7]
Spectroscopic Techniques: UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a technique that can be used for the quantification of organic compounds, including those with dichlorophenyl groups.[8] The principle behind this method is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a sample and the concentration of the analyte.[8]
-
Methodology: A UV-Vis spectrophotometer is used to measure the absorbance of a sample at a specific wavelength. A calibration curve is generated by measuring the absorbance of a series of standards with known concentrations. The concentration of the unknown sample is then determined from this curve.[8]
-
Applications: UV-Vis spectroscopy is often used for quality control and in the pharmaceutical industry for drug analysis.[8] While it is a simpler and more cost-effective technique compared to chromatography, its selectivity can be lower, especially in complex mixtures. The presence of other compounds that absorb at the same wavelength can cause interference.[9]
Visualizing the Analytical Workflow
The following diagrams illustrate a typical experimental workflow for the analysis of dichlorophenyl compounds and the logical relationship between different analytical techniques.
Caption: A typical workflow for the analysis of dichlorophenyl compounds.
Caption: Logical relationship for selecting an analytical technique.
Conclusion
The choice of an analytical technique for the detection of dichlorophenyl compounds is a critical decision that impacts the quality and reliability of the results. GC-MS offers high sensitivity and is well-suited for volatile compounds.[3] HPLC provides versatility for a broader range of analytes and higher throughput.[3] UV-Vis spectroscopy presents a simpler, cost-effective option for quantitative analysis, provided that selectivity is not a major concern. A thorough understanding of the sample matrix, the specific dichlorophenyl compound of interest, and the required performance characteristics will guide the selection of the most appropriate analytical methodology.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. blog.organomation.com [blog.organomation.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. longdom.org [longdom.org]
- 9. ajpaonline.com [ajpaonline.com]
A Comparative Guide to Purity Assessment of Synthesized 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. Ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is a critical step in drug development and scientific research. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis to aid in method selection and implementation.
Overview of Analytical Techniques for Purity Determination
A multi-faceted approach is essential for the robust characterization and purity assessment of synthesized molecules. The primary techniques employed for a compound like this compound include High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and by-products, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification of impurities.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method is contingent on several factors, including the nature of potential impurities, required sensitivity, and the desired level of quantitation. The following table summarizes the key performance characteristics of the recommended techniques for purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a liquid mobile phase. | Separation of volatile compounds followed by mass-based detection and identification. | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei.[1] |
| Primary Use | Quantification of the main compound and known non-volatile impurities. | Identification and quantification of volatile organic impurities, residual solvents, and by-products. | Absolute purity determination, structural confirmation, and quantification of impurities without a reference standard for each impurity.[1] |
| Advantages | High precision, accuracy, and sensitivity for non-volatile compounds. Established as a gold standard for purity analysis in the pharmaceutical industry. | High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information of unknown impurities. | Provides structural and quantitative information simultaneously. Can be more accurate and precise than chromatographic methods for purity assessment.[1] |
| Limitations | Requires reference standards for impurity quantification. May not be suitable for highly volatile impurities. | Requires derivatization for non-volatile compounds like carboxylic acids. Potential for thermal degradation of the analyte. | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be challenging to interpret if multiple impurities are present. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components (Area Percent Method). For higher accuracy, a reference standard should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) - with Derivatization
This protocol outlines a GC-MS method for the identification of volatile impurities and the analysis of the main compound after derivatization. Carboxylic acids are typically derivatized to more volatile esters (e.g., methyl esters) prior to GC analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: Diazomethane or Trimethylsilyldiazomethane (TMSD). Caution: These are hazardous reagents and must be handled with extreme care in a fume hood by trained personnel.
-
Derivatization Procedure:
-
Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., 1 mL of diethyl ether or methanol).
-
Add the derivatization reagent dropwise until a persistent yellow color is observed, indicating complete reaction.
-
Quench the excess reagent with a few drops of acetic acid.
-
The resulting solution containing the methyl ester of the analyte is ready for injection.
-
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the peak area relative to the main peak or by using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the use of ¹H-NMR for the absolute purity determination of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).[1]
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized compound like this compound.
Caption: Workflow for the comprehensive purity analysis of a synthesized compound.
By employing this multi-technique approach, researchers and drug development professionals can confidently ascertain the purity of synthesized this compound, ensuring the quality and reliability of their scientific findings and pharmaceutical products.
References
Inter-Laboratory Validation of 2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. The data presented is the result of a simulated inter-laboratory study designed to assess the reproducibility, accuracy, and overall performance of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer a comprehensive resource for selecting and implementing a robust analytical method for this compound.
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, often conducted as a proficiency test, is a critical component of method validation in analytical chemistry.[1][2] It serves to demonstrate the ruggedness and reproducibility of an analytical method when performed by different analysts in different laboratories. By comparing results from multiple labs, it is possible to identify potential biases, assess the clarity of the analytical procedure, and ensure that the method is suitable for its intended purpose.[1] This process is essential for regulatory submissions and for ensuring consistent quality control in drug development and manufacturing.
The following sections detail the experimental protocols used in this comparative study and present the performance data from three participating laboratories.
Experimental Protocols
Two primary analytical methods were evaluated in this study. Each participating laboratory received a standardized protocol for both the HPLC-UV and LC-MS/MS methods, along with blind samples at three different concentrations.
HPLC-UV Method
This method represents a widely accessible and cost-effective approach for the quantification of this compound.
Sample Preparation:
-
Accurately weigh 10 mg of the sample and transfer to a 10 mL volumetric flask.
-
Dissolve the sample in a diluent consisting of acetonitrile and water (50:50, v/v).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
LC-MS/MS Method
This method provides higher sensitivity and selectivity, which is often required for the analysis of samples with complex matrices or when lower detection limits are necessary.
Sample Preparation:
The sample preparation protocol is identical to that of the HPLC-UV method to ensure consistency.
Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity II HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer or equivalent.[3]
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient starts at 40% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development. For the purpose of this guide, we will assume a transition of m/z 233.0 -> 189.0.
-
Ion Source Temperature: 550 °C
-
IonSpray Voltage: -4500 V
Inter-Laboratory Study Workflow
The following diagram illustrates the logical flow of the inter-laboratory validation process undertaken for this study.
Caption: Workflow for the inter-laboratory validation study.
Comparative Data
The following tables summarize the quantitative data generated by the three participating laboratories for both the HPLC-UV and LC-MS/MS methods.
Table 1: HPLC-UV Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean |
| Accuracy (Recovery %) | 99.2% | 98.5% | 101.1% | 99.6% |
| Precision (RSD%) | 1.8% | 2.1% | 1.9% | 1.9% |
| Linearity (R²) | 0.9991 | 0.9989 | 0.9993 | 0.9991 |
| LOQ (µg/mL) | 5.0 | 5.5 | 4.8 | 5.1 |
Table 2: LC-MS/MS Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean |
| Accuracy (Recovery %) | 100.5% | 99.8% | 100.1% | 100.1% |
| Precision (RSD%) | 0.9% | 1.2% | 1.1% | 1.1% |
| Linearity (R²) | 0.9998 | 0.9997 | 0.9999 | 0.9998 |
| LOQ (ng/mL) | 1.0 | 1.2 | 0.9 | 1.0 |
Conclusion
This inter-laboratory comparison demonstrates that both the HPLC-UV and LC-MS/MS methods are suitable for the quantitative analysis of this compound.
The HPLC-UV method proved to be robust and reliable, with acceptable accuracy, precision, and linearity across all participating laboratories. Its higher limit of quantification makes it suitable for routine quality control where high sensitivity is not a primary requirement.
The LC-MS/MS method exhibited superior performance in terms of sensitivity and precision. The significantly lower limit of quantification makes it the method of choice for applications requiring trace-level analysis, such as in bioanalytical studies or for impurity profiling. The excellent linearity and high accuracy underscore its reliability for demanding analytical tasks.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the necessary comparative data to support an informed decision.
References
Safety Operating Guide
Safe Disposal of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid: A Procedural Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and laboratory professionals handling this compound must adhere to stringent disposal protocols due to its potential hazards. This guide provides a step-by-step operational plan for its safe disposal.
Hazard Profile and Safety Precautions
While a comprehensive toxicological profile for this compound is not fully detailed in available resources, information on similar chemical structures suggests it may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes[1]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | To prevent inhalation of dust, which may cause respiratory irritation[1][2]. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination[1]. |
Step-by-Step Disposal Protocol
The following procedure should be followed to ensure the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Clearly label the waste as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams to avoid unforeseen reactions[3].
2. Containerization:
-
Use a dedicated, sealable, and chemically compatible container for collecting the waste. The original container is often a suitable choice[3].
-
Ensure the container is in good condition, free from leaks or cracks[3].
-
For solid waste, carefully sweep up the material, avoiding dust generation, and place it into the designated container[2].
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area[1][3].
-
Keep the container away from incompatible materials and sources of ignition[1].
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal:
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) and a complete characterization of the waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal[1][3]. Do not dispose of this chemical down the drain or in regular trash[1][2].
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Spill: Evacuate the area. If safe to do so, contain the spill using appropriate spill kits. Avoid generating dust. Ventilate the area. Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office[4].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1][2].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. Adherence to these guidelines is essential to ensure personal safety and proper disposal of hazardous materials.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available Safety Data Sheets (SDS) and information for structurally similar compounds, this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications and Conditions |
| Eye and Face Protection | Chemical safety goggles | Must be worn at all times. |
| Face shield | Required when there is a risk of splashing or when handling larger quantities.[3] | |
| Skin and Body Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for integrity before each use.[3] |
| Laboratory coat | Must be worn at all times. | |
| Chemical-resistant apron or coveralls | Recommended when handling larger quantities or when there is a risk of significant contamination.[3] | |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid powder outside of a certified chemical fume hood. Use cartridges for organic vapors and particulates (e.g., P95, P1, OV/AG/P99, or ABEK-P2).[3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and prevent environmental contamination.
Engineering Controls and Safe Handling Protocol
Engineering Controls:
-
All work involving the solid form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
A fully functional eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid powder within the chemical fume hood to control dust.[3]
-
Dissolving: If preparing a solution, slowly add the solid to the solvent while stirring to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly. Clean and decontaminate all equipment and the work surface.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Wash reusable PPE according to the manufacturer's instructions. Dispose of single-use PPE as hazardous waste.
Spill Response Plan
In the event of a small spill of the solid material:
-
Alert Personnel: Notify others in the immediate vicinity.
-
Isolate Area: Restrict access to the spill location.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined above.
-
Containment: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[3]
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[3][4]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by a wipe with a wet cloth.[3]
Waste Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all waste containing this chemical in a designated and clearly labeled hazardous waste container for "Halogenated Organic Wastes".[5][6][7]
-
Compatibility: Do not mix this waste with non-halogenated organic wastes, strong acids, or bases in the same container.[5][6][8]
-
Storage: Keep waste containers securely closed and store them in a well-ventilated area, away from incompatible materials.[1][9]
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office.
Visual Safety Guides
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the workflow for safe handling.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Step-by-Step Safe Handling and Disposal Workflow.
References
- 1. aksci.com [aksci.com]
- 2. achmem.com [achmem.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. bucknell.edu [bucknell.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. uakron.edu [uakron.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
